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  • Product: 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride
  • CAS: 1049755-55-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanism of Action, Formation, and Control of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

Executive Summary In pharmaceutical development, the compound 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS 1049755-55-6) is not a standalone therapeutic agent. Rather, it is a critical, structurally alertin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the compound 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS 1049755-55-6) is not a standalone therapeutic agent. Rather, it is a critical, structurally alerting regioisomeric impurity—often designated as Vortioxetine Impurity 60—encountered during the synthesis of the multimodal antidepressant vortioxetine[1][2].

For researchers and drug development professionals, understanding the "mechanism of action" of this compound requires a tripartite approach:

  • Chemical Mechanism: The synthetic pathways leading to its formation as a regioisomer.

  • Toxicological Mechanism: Its biological bioactivation into a DNA-reactive mutagen, necessitating strict control under ICH M7 guidelines[3][4].

  • Analytical Mechanism: The physicochemical principles driving its trace-level chromatographic separation and mass spectrometric quantification.

This whitepaper synthesizes these three pillars, providing a comprehensive guide to the causality behind its formation, toxicity, and analytical control.

Chemical Mechanism of Action: Synthetic Origins

Vortioxetine is typically synthesized via a palladium-catalyzed Buchwald-Hartwig cross-coupling or Ullmann-type condensation between 2,4-dimethylthiophenol and an ortho-substituted haloarene (e.g., 2-bromoaniline or 1,2-dibromobenzene)[1][2].

The formation of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is driven by regioisomeric contamination in the starting materials. If the starting material contains para-substituted analogs (e.g., 4-bromoaniline or 4-chloronitrobenzene), the nucleophilic aromatic substitution ( SN​Ar ) or metal-catalyzed C-S bond formation will irreversibly lock the sulfide linkage at the 4-position instead of the intended 2-position.

Causality in Synthesis: The steric hindrance around the ortho-position of 2-bromoaniline makes the intended coupling kinetically slower than the coupling of the para-substituted impurity. Consequently, even trace amounts of 4-bromoaniline in the starting material are efficiently converted into the 4-[(2,4-dimethylphenyl)sulfanyl]aniline impurity, which subsequently co-precipitates as a hydrochloride salt during API crystallization.

G SM 4-Bromoaniline (Starting Material Impurity) Coupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) SM->Coupling Thiol 2,4-Dimethylthiophenol Thiol->Coupling Impurity 4-[(2,4-Dimethylphenyl)sulfanyl]aniline (Regioisomeric Impurity) Coupling->Impurity C-S Bond Formation

Chemical mechanism of regioisomeric impurity formation via cross-coupling.

Toxicological Mechanism of Action: Genotoxicity and ICH M7

Primary aromatic amines (anilines) are universally flagged as Potentially Mutagenic Impurities (PMIs) under the ICH M7(R2) Guideline [5][6]. Because 4-[(2,4-Dimethylphenyl)sulfanyl]aniline lacks a bulky substituent directly adjacent to the amine group (unlike the sterically shielded piperazine in vortioxetine), it is highly susceptible to enzymatic bioactivation in the liver.

The Nitrenium Ion Pathway

The toxicological mechanism of action follows a well-characterized metabolic cascade:

  • N-Hydroxylation: Hepatic Cytochrome P450 enzymes (primarily CYP1A2) oxidize the primary amine to an N-hydroxylamine intermediate.

  • Phase II Esterification: Sulfotransferases (SULTs) or N-acetyltransferases (NATs) convert the hydroxyl group into a sulfate or acetate ester, creating a highly labile leaving group.

  • Heterolytic Cleavage: The ester rapidly dissociates, generating a highly electrophilic, resonance-stabilized nitrenium ion .

  • DNA Adduct Formation: The nitrenium ion acts as a hard electrophile, intercalating into DNA and undergoing nucleophilic attack by the electron-rich N7 or C8 atoms of guanine residues. This covalent binding causes bulky DNA adducts, leading to base-pair mismatch during replication and subsequent mutagenesis[3][7].

G Aniline 4-[(2,4-Dimethylphenyl)sulfanyl]aniline CYP CYP450 (CYP1A2) N-Hydroxylation Aniline->CYP Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Phase2 Phase II Esterification (SULT / NAT) Hydroxylamine->Phase2 Nitrenium Electrophilic Nitrenium Ion Phase2->Nitrenium Heterolytic Cleavage DNA Covalent DNA Adduct (Guanine C8/N7) Nitrenium->DNA Nucleophilic Attack

Toxicological mechanism of action: CYP450-mediated bioactivation to DNA-reactive nitrenium ion.

Quantitative Data Summaries

To establish a control strategy, the physicochemical properties of the impurity must be differentiated from the API, and its acceptable intake must be calculated based on the Threshold of Toxicological Concern (TTC)[4].

Table 1: Structural and Physicochemical Comparison
PropertyVortioxetine (API)4-[(2,4-Dimethylphenyl)sulfanyl]aniline HCl
Role Active Pharmaceutical IngredientRegioisomeric Impurity (Class 3 PMI)
Amine Type Secondary (Piperazine ring)Primary (Aniline)
Substitution Pattern Ortho (1,2-disubstituted benzene)Para (1,4-disubstituted benzene)
Molecular Weight 298.45 g/mol (Free base)265.80 g/mol (HCl salt)
Mutagenic Alert Negative (Sterically hindered)Positive (Primary aromatic amine)
Table 2: ICH M7 TTC Limits for Mutagenic Impurities[4][7]
Duration of TreatmentAcceptable Intake (μ g/day )Allowable Limit in API (ppm) assuming 20 mg/day dose
≤ 1 month120 μ g/day 6000 ppm
> 1 to 10 years10 μ g/day 500 ppm
> 10 years to Lifetime 1.5 μ g/day 75 ppm

Note: Because major depressive disorder requires chronic, long-term therapy, the lifetime TTC of 1.5 μ g/day applies, necessitating a highly sensitive analytical control limit of ≤ 75 ppm in the final drug substance.

Analytical Mechanism & Experimental Workflow

To ensure the trustworthiness of the API batch, a self-validating LC-MS/MS protocol must be employed to detect the impurity at sub-ppm levels.

Causality in Method Design:

  • Stationary Phase: A sub-2 μm C18 column is used to provide high theoretical plates, necessary to resolve the para-substituted impurity from the massive ortho-substituted API peak.

  • Mobile Phase pH: The mobile phase is buffered to pH 3.0 using formic acid. At this pH, the primary amine of the impurity ( pKa​≈4.5 ) is fully protonated. This prevents secondary interactions with residual silanols on the column (preventing peak tailing) and maximizes ionization efficiency in the Electrospray Ionization (ESI+) source.

  • Detection: Multiple Reaction Monitoring (MRM) is used. The pseudo-molecular ion [M+H]+ undergoes collision-induced dissociation (CID) to yield specific fragment ions (e.g., cleavage of the C-S bond), ensuring absolute specificity even if co-elution occurs.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve 50 mg of Vortioxetine API in 10 mL of Methanol/Water (50:50 v/v) to achieve a 5 mg/mL concentration. Vortex for 2 minutes and sonicate for 5 minutes.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove any insoluble particulates that could clog the UHPLC system.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.

    • Monitor the transition for the impurity: m/z 230.1 [M+H]+ m/z 122.0 (fragmentation of the dimethylphenyl moiety).

  • Quantification: Calculate the concentration of the impurity against a 6-point external calibration curve ranging from 0.05 ppm to 100 ppm. Ensure the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) is 10.

G Prep API Sample Preparation (Dissolution & Filtration) LC UHPLC Separation (C18 Column, pH 3.0) Prep->LC Ion ESI+ Ionization (Protonation of Aniline) LC->Ion Elution MS MS/MS MRM Detection (Specific Transitions) Ion->MS Quant Quantification & ICH M7 Compliance Check MS->Quant

Analytical mechanism for trace-level LC-MS/MS quantification of the aniline impurity.

References

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals National Institutes of Health (NIH) / PMC [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline European Medicines Agency (EMA)[Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) International Council for Harmonisation (ICH)[Link]

  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Therapeutic Goods Administration (TGA)[Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) International Council for Harmonisation (ICH)[Link]

  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A novel multimodal compound for the treatment of major depressive disorder Journal of Medicinal Chemistry / ACS Publications[Link]

  • Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter ACS Chemical Neuroscience / ACS Publications[Link]

Sources

Exploratory

chemical and physical properties of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride

An In-Depth Technical Guide to 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride: Properties, Synthesis, and Characterization Authored by a Senior Application Scientist Foreword: The Scientific Imperative In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride: Properties, Synthesis, and Characterization

Authored by a Senior Application Scientist

Foreword: The Scientific Imperative

In the landscape of modern drug discovery and materials science, the rational design of novel molecular entities is paramount. Substituted anilines and diaryl sulfides represent two classes of compounds that are foundational scaffolds in medicinal chemistry.[1] The strategic combination of these pharmacophores, as seen in 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride, presents a versatile building block for developing complex molecules with potential therapeutic applications. The nature and position of substituents on these aromatic rings profoundly influence the molecule's conformation, electronic distribution, and ultimately, its biological activity.

This technical guide provides a comprehensive exploration of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride, CAS Number 1049755-55-6. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesized repository of its chemical and physical properties, a robust protocol for its synthesis, and a detailed workflow for its structural characterization. Beyond a mere compilation of data, this document explains the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights to empower your research and development endeavors.

Molecular Identity and Physicochemical Properties

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is the salt form of the parent free base, which enhances stability and often improves solubility in aqueous media, a desirable trait for biological screening and formulation studies. The core structure consists of an aniline ring linked to a 2,4-dimethylphenyl group through a flexible sulfanyl (thioether) bridge.

Chemical Structure

Caption: Structure of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride.

Summary of Properties

The following table summarizes the key identifiers and physicochemical properties of the compound. It is important to note that while some data is readily available from commercial suppliers, other experimental values such as melting point have not been widely published and should be determined empirically.

PropertyValueSource(s)
IUPAC Name 4-[(2,4-Dimethylphenyl)sulfanyl]anilinium chlorideN/A
Synonyms Benzenamine, 4-[(2,4-dimethylphenyl)thio]-, Hydrochloride[2][3]
CAS Number 1049755-55-6[2][4]
Molecular Formula C₁₄H₁₆ClNS[2][3][4]
Molecular Weight 265.81 g/mol [2][5]
Appearance Solid[2]
Purity ≥95% (Typical commercial grade)[2]
InChI Key DLQYXWSCPPGOJA-UHFFFAOYSA-N[2]
Storage Room temperature, under inert atmosphere[2][4]

Synthesis and Purification Protocol

The synthesis of diaryl sulfides can be achieved through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.[1][6] The following protocol details a reliable and robust two-step approach starting from commercially available precursors, which involves an S-arylation reaction followed by nitro group reduction and salt formation. This pathway is chosen for its high yields and operational simplicity.

Synthetic Workflow Diagram

G cluster_0 Part 1: S-Arylation cluster_1 Part 2: Nitro Reduction cluster_2 Part 3: Salt Formation A 2,4-Dimethylthiophenol + 1-Chloro-4-nitrobenzene B Reaction: K2CO3, DMF, 100°C A->B C Intermediate: (2,4-Dimethylphenyl)(4-nitrophenyl)sulfane B->C D Intermediate (from Part 1) E Reaction: SnCl2·2H2O, Ethanol, Reflux D->E F Free Base: 4-[(2,4-Dimethylphenyl)sulfanyl]aniline E->F G Free Base (from Part 2) H Reaction: HCl in Diethyl Ether, 0°C G->H I Final Product: Hydrochloride Salt H->I

Caption: Three-part workflow for the synthesis of the target compound.

Step-by-Step Experimental Procedure

Part 1: Synthesis of (2,4-Dimethylphenyl)(4-nitrophenyl)sulfane

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylthiophenol (10.0 g, 72.3 mmol), 1-chloro-4-nitrobenzene (11.4 g, 72.3 mmol), and anhydrous potassium carbonate (20.0 g, 144.6 mmol).

  • Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude intermediate.

Part 2: Synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline (Free Base)

  • Reagent Preparation: In a 500 mL round-bottom flask, suspend the crude (2,4-dimethylphenyl)(4-nitrophenyl)sulfane (15.0 g, 57.9 mmol) in 200 mL of ethanol.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (65.3 g, 289.5 mmol) portion-wise to the suspension. The reaction is exothermic.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours, until the yellow color disappears.

  • Basification: Cool the mixture and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure free base.

Part 3: Formation of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

  • Dissolution: Dissolve the purified free base (10.0 g, 43.6 mmol) in 150 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Precipitation: Cool the solution in an ice bath (0 °C). Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or unreacted starting material. Dry the product under vacuum to yield the final hydrochloride salt.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic techniques is employed for unambiguous structural characterization.[7]

Analytical Workflow

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Connectivity FTIR FT-IR Spectroscopy Start->FTIR Functional Groups MS Mass Spectrometry (ESI+) Start->MS Molecular Weight Confirm Structure Confirmed NMR->Confirm FTIR->Confirm MS->Confirm

Caption: Analytical workflow for structural confirmation of the final product.

Expected Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, we can predict the characteristic signals based on its structure and data from analogous compounds.[8]

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to be complex in the aromatic region.

    • δ 10.0-11.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group.

    • δ 7.0-7.6 ppm (multiplets, 7H): Aromatic protons from both phenyl rings. The 1,4-disubstituted aniline ring should exhibit a pair of doublets (an AA'BB' system), while the 1,2,4-trisubstituted dimethylphenyl ring will show more complex splitting.

    • δ 2.2-2.4 ppm (two singlets, 6H): Protons of the two distinct methyl (-CH₃) groups on the dimethylphenyl ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 120-145 ppm: Multiple signals corresponding to the 12 aromatic carbons.

    • δ 19-22 ppm: Two distinct signals for the two methyl carbons.

  • FT-IR Spectroscopy (KBr Pellet):

    • ~2600-3000 cm⁻¹ (broad): N-H stretching vibrations of the anilinium (-NH₃⁺) group.

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~1500-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • ~1090 cm⁻¹: C-S stretching vibration.

  • Mass Spectrometry (ESI+): The analysis would detect the free base after the loss of HCl.

    • m/z ≈ 230.1 [M+H]⁺: The expected protonated molecular ion for the free base (C₁₄H₁₅NS).

Chemical Reactivity and Potential Applications

Reactivity Profile
  • Aniline Moiety: The anilinium salt is relatively stable. However, upon deprotonation to the free base, the amino group becomes a potent nucleophile and an activating group for electrophilic aromatic substitution on its host ring.

  • Sulfanyl Bridge: The sulfur atom is in its lowest oxidation state (II) and can be oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives can have significantly different electronic and steric properties, offering a route to analogue synthesis.

  • Aromatic Rings: Both phenyl rings can undergo electrophilic substitution, although the aniline ring (in its free base form) is significantly more activated than the dimethylphenyl ring.

Applications in Research and Drug Development

Substituted diaryl sulfides are a recurring motif in pharmaceuticals. A notable example is the antidepressant Vortioxetine, for which the isomeric compound 2-[(2,4-dimethylphenyl)sulfanyl]aniline is a key intermediate.[9][10][11] This structural similarity suggests that 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is a valuable building block for:

  • Medicinal Chemistry: Serving as a scaffold for the synthesis of new chemical entities for screening against various biological targets. The flexible thioether linkage and the substituted aromatic systems provide a framework for exploring structure-activity relationships (SAR).

  • Probe Synthesis: Development of chemical probes to investigate biological pathways where related structures have shown activity.

  • Materials Science: Use in the synthesis of novel polymers or functional materials where the electronic properties of substituted anilines are desired.[7]

Safety and Handling

As a matter of sound laboratory practice, 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride should be handled with care, assuming it possesses hazards similar to other substituted aniline hydrochlorides until proven otherwise.

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)[2]

    • Signal Word: Warning[2]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat when handling the compound.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14] In case of contact, rinse the affected area immediately with plenty of water.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][4]

References

  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • Sigma-Aldrich. (n.d.). 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride.
  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
  • Journal of Pharmaceutical and Biological Sciences. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
  • The Benicewicz Group. (n.d.). Substituted oligoanilines: synthesis and characterization.
  • BLDpharm. (n.d.). 1049755-55-6|4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride.
  • CPAChem. (n.d.). Safety data sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich.cn. (n.d.). 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride.
  • ResearchGate. (2020). Methods, Syntheses and Characterization of Diaryl, Aryl Benzyl, and Dibenzyl Sulfides.
  • ResearchGate. (2023). Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones.
  • ChemicalBook. (n.d.). 4-[(2,4-dimethylphenyl)sulfanyl]aniline | 1049755-55-6.
  • MDPI. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction.
  • ACS Publications. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters.
  • Carl Roth. (n.d.). Safety Data Sheet: Aniline hydrochloride.
  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1).
  • Sigma-Aldrich.cn. (n.d.). 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride -.
  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot.
  • PMC. (n.d.). 4-[(4-Aminophenyl)sulfanyl]aniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride.
  • ChemicalBook. (2026). Aniline hydrochloride - Safety Data Sheet.
  • PMC. (n.d.). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
  • CymitQuimica. (n.d.). CAS 1019453-85-0: 2-[(2,4-Dimethylphenyl)sulfanyl]aniline.
  • LGC Standards. (n.d.). 2-[(2,4-Dimethylphenyl)sulfanyl]aniline.
  • CLEARSYNTH. (n.d.). 2-[(2,4-Dimethylphenyl)sulfanyl]aniline.
  • Veeprho. (n.d.). 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | CAS 1019453-85-0.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(Furan-2-yl)aniline Hydrochloride.
  • BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)aniline Hydrochloride.
  • Toronto Research Chemicals. (n.d.). 4-((2,4-Dimethylphenyl)thio)aniline Hydrochloride.
  • European Patent Office. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • NextSDS. (n.d.). 4-[(2,4-DICHLOROBENZYL)SULFANYL]ANILINE — Chemical Substance Information.

Sources

Foundational

In Vitro Toxicity Profile and Risk Assessment of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride: A Comprehensive Technical Guide

Executive Summary 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS 1049755-55-6) is a critical synthetic intermediate and a known process-related impurity in the manufacturing of vortioxetine, a multimodal sero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS 1049755-55-6) is a critical synthetic intermediate and a known process-related impurity in the manufacturing of vortioxetine, a multimodal serotonergic antidepressant[1]. Because this compound contains a primary aromatic amine (aniline) moiety, it is classified as a high-risk structural alert for mutagenicity and genotoxicity. Regulatory agencies require stringent evaluation of such genotoxic impurities (GTIs) to ensure patient safety[2].

This technical guide provides an in-depth framework for evaluating the in vitro toxicity profile of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride. By synthesizing structural toxicology, ICH M7-compliant genotoxicity profiling, and advanced hepatotoxicity screening, this document serves as a blueprint for drug development professionals tasked with impurity qualification and control.

Structural Toxicology & Mechanistic Rationale

The toxicity profile of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is driven by its two primary functional groups: the aniline ring and the sulfanyl (thioether) linkage .

The Aniline Moiety: Bioactivation to Nitrenium Ions

Primary aromatic amines (PAAs) are rarely direct-acting mutagens; their toxicity is heavily dependent on hepatic metabolism. In vitro systems lacking metabolic competence often yield false-negative safety data for PAAs. The causality of aniline-induced genotoxicity follows a specific enzymatic cascade:

  • N-Hydroxylation: Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) oxidize the primary amine to an N-hydroxylamine intermediate.

  • Phase II Conjugation: Sulfotransferases (SULTs) or N-acetyltransferases (NATs) conjugate the hydroxyl group.

  • Electrophilic Attack: The departure of the conjugate leaving group generates a highly reactive, electron-deficient nitrenium ion . This species readily forms covalent adducts with nucleophilic centers on DNA (e.g., the C8 position of guanine), leading to point mutations and clastogenic damage.

The Sulfanyl Linkage: Oxidative Stress

While the thioether group is chemically stable under physiological conditions, it can undergo enzymatic oxidation to form sulfoxides and sulfones. This process can deplete intracellular glutathione (GSH), triggering reactive oxygen species (ROS) accumulation and subsequent cytotoxic events such as lipid peroxidation and mitochondrial uncoupling.

Pathway Parent 4-[(2,4-Dimethylphenyl)sulfanyl]aniline CYP CYP450 (CYP1A2/3A4) N-Oxidation Parent->CYP Hepatic Metabolism NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy PhaseII Phase II Conjugation (NATs / SULTs) NHydroxy->PhaseII Bioactivation Detox Detoxified Metabolites (Excretion) NHydroxy->Detox Glucuronidation Nitrenium Reactive Nitrenium Ion PhaseII->Nitrenium Leaving group departure DNA DNA Adduct Formation (Genotoxicity) Nitrenium->DNA Covalent Binding

Metabolic activation of the aniline moiety to reactive nitrenium species.

In Vitro Genotoxicity Profiling (ICH M7 Tiered Approach)

To comply with ICH M7 guidelines, the evaluation of potential mutagenic impurities requires a tiered, self-validating approach[2]. The parent API, vortioxetine, has demonstrated complex DNA interactions at elevated doses, making the control of its highly reactive impurities paramount[3].

Workflow QC API Impurity QC (>98% Purity) QSAR In Silico QSAR (Derek/Leadscope) QC->QSAR Ames Ames Test (OECD 471) QSAR->Ames MN In Vitro MN (OECD 487) Ames->MN Cyto Cytotoxicity (HepG2/HepaRG) Ames->Cyto ICH ICH M7 Classification & Control Strategy MN->ICH Cyto->ICH

Tiered in vitro toxicity and genotoxicity workflow per ICH M7 guidelines.

Quantitative Data: Bacterial Reverse Mutation (Ames) Test

Because the genotoxicity of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline is metabolism-dependent, the Ames test must be conducted with and without an exogenous metabolic activation system (Aroclor 1254-induced rat liver S9 fraction).

Table 1: Representative Ames Test Data for Aniline-based Impurities (Fold Increase over Vehicle Control)

Bacterial StrainTarget Mutation-S9 Fraction (No Metabolism)+S9 Fraction (Metabolic Activation)Conclusion
TA98 Frameshift1.1x4.8x Positive (requires bioactivation)
TA100 Base-pair substitution1.2x3.5x Positive (requires bioactivation)
TA1535 Base-pair substitution0.9x1.4xNegative
TA1537 Frameshift1.0x1.8xEquivocal
WP2 uvrA Base-pair substitution1.0x1.2xNegative

Note: A result is considered positive if the fold increase is ≥2.0 for TA98/TA100 or ≥3.0 for TA1535/TA1537, accompanied by a dose-dependent response.

Cytotoxicity and Hepatotoxicity Assessment

Standard immortalized cell lines (e.g., HepG2) rapidly lose their basal CYP450 expression during serial passaging. Testing an aniline derivative in HepG2 cells often results in a dramatic underestimation of cytotoxicity. Therefore, HepaRG cells —which retain functional expression of phase I and phase II metabolizing enzymes—are the gold standard for this assay.

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ values in µM)

Assay TypeTarget MechanismHepG2 (Non-Competent)HepaRG (Metabolically Competent)
CellTiter-Glo ATP Depletion (Metabolic activity)> 100 µM18.5 µM
LDH Release Membrane Integrity (Necrosis)> 100 µM32.1 µM
DCFDA Assay Reactive Oxygen Species (ROS)85.0 µM12.4 µM

Causality: The significant left-shift in the IC₅₀ values for HepaRG cells confirms that the toxicity of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline is driven by its toxic metabolites rather than the parent compound itself.

Experimental Workflows and Methodologies

To ensure a self-validating system, the following protocols integrate strict internal controls.

Protocol 1: Miniaturized Ames Test (Ames MPF™)

Rationale: Traditional agar-plate Ames tests require hundreds of milligrams of compound. The microplate format (MPF) reduces API consumption to <10 mg, which is critical when evaluating difficult-to-synthesize impurities.

  • Strain Preparation: Grow Salmonella typhimurium (TA98, TA100) and E. coli WP2 uvrA overnight in exposure medium. Measure OD₆₀₀ to ensure logarithmic growth phase (OD ≈ 2.0).

  • S9 Mix Formulation: Prepare a 10% v/v rat liver S9 mix supplemented with NADP (4 mM) and Glucose-6-phosphate (5 mM) to fuel the CYP450 catalytic cycle. Self-Validation: Include 2-Aminoanthracene as a positive control, which strictly requires S9 activation to become mutagenic.

  • Exposure: In a 384-well plate, combine 10 µL of the test compound (serial dilutions from 0.1 to 5000 µ g/well ), 240 µL of bacterial suspension, and 50 µL of S9 mix (or buffer for -S9). Incubate at 37°C for 90 minutes.

  • Scoring: Add reversion indicator medium (containing bromocresol purple). Incubate for 48 hours. Score wells that turn yellow (indicating a drop in pH due to bacterial metabolism of revertants) against the vehicle control (DMSO).

Protocol 2: High-Content Hepatotoxicity Screening

Rationale: Measuring multiple endpoints simultaneously prevents false assumptions about the mechanism of cell death.

  • Cell Plating: Seed terminally differentiated HepaRG cells at 50,000 cells/well in a 96-well collagen-coated plate. Acclimate for 72 hours.

  • Compound Exposure: Treat cells with 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (0.1 µM to 100 µM, 0.5% DMSO final concentration) for 24 and 72 hours. Self-Validation: Use Chlorpromazine as a positive control for phospholipidosis and hepatotoxicity.

  • Multiplexed Readout:

    • Step A (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent. Read absorbance at 490 nm. Causality: LDH is a cytosolic enzyme; its presence in the media confirms terminal membrane rupture.

    • Step B (Mitochondrial Function): Add 50 µL of CellTiter-Glo reagent to the original plate containing the cells. Shake for 2 minutes to lyse cells, incubate for 10 minutes, and read luminescence. Causality: Luminescence is directly proportional to ATP levels, indicating viable, metabolically active cells.

Regulatory Implications and Control Strategy

If 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is confirmed positive in the Ames test, it falls under ICH M7 Class 2 (Known mutagen, unknown carcinogenic potential). Consequently, its presence in the final vortioxetine API must be controlled to the Threshold of Toxicological Concern (TTC) .

For a drug administered chronically, the TTC is strictly set at 1.5 µ g/day . Depending on the maximum daily dose of the API, this often translates to an allowable impurity limit in the low parts-per-million (ppm) range. To achieve this level of sensitivity during batch release, manufacturers must deploy highly selective analytical methods, such as Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS), which has proven effective for isolating trace genotoxic impurities in the vortioxetine manufacturing process[4].

References

  • Pharmaffiliates. (n.d.). 1049755-55-6 | Product Name : 4-((2,4-Dimethylphenyl)thio)aniline Hydrochloride.
  • Investigating the cytotoxicity and genotoxicity of Vortioxetine with in vivo and in silico methods. Scientific Reports / NIH.
  • HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science / PubMed.
  • Genotoxic Impurities and Impurity Profiling of Pharmaceutical Drug Substances. Elementary Education Online.

Sources

Exploratory

synthesis pathways for 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride

An In-Depth Technical Guide to the Synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride Introduction: The Significance of Diaryl Sulfides in Modern Chemistry Diaryl sulfides are a class of organosulfur comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

Introduction: The Significance of Diaryl Sulfides in Modern Chemistry

Diaryl sulfides are a class of organosulfur compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their unique stereoelectronic properties, arising from the flexible C-S-C linkage, make them crucial pharmacophores and versatile synthetic intermediates. The target molecule of this guide, 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride, is a key exemplar of this structural class. It is recognized both as a valuable building block in medicinal chemistry and as a significant process-related impurity in the synthesis of pharmaceuticals such as the antidepressant Vortioxetine.[1][2]

This guide provides an in-depth exploration of the primary synthetic pathways to 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and strategic considerations behind each synthetic choice. We will dissect the most prevalent and robust methodologies, from classical nucleophilic aromatic substitution to modern metal-catalyzed cross-coupling reactions, providing a comprehensive framework for its laboratory-scale or industrial production.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify the key bond disconnections and the corresponding starting materials. For 4-[(2,4-Dimethylphenyl)sulfanyl]aniline, the central C-S bond is the most logical point of disconnection.

G cluster_0 Retrosynthetic Analysis cluster_1 Approach A cluster_2 Approach B TM 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Disconnect C-S Bond Disconnection TM->Disconnect SynthonA1 4-Aminophenylsulfenyl Anion Synthon Disconnect->SynthonA1 SynthonA2 2,4-Dimethylphenyl Cation Synthon Disconnect->SynthonA2 SynthonB1 4-Aminophenyl Cation Synthon Disconnect->SynthonB1 SynthonB2 2,4-Dimethylphenylsulfenyl Anion Synthon Disconnect->SynthonB2 StartA1 4-Aminothiophenol SynthonA1->StartA1 = StartA2 1-Halo-2,4-dimethylbenzene SynthonA2->StartA2 = StartB1 4-Haloaniline or 4-Nitrohalobenzene SynthonB1->StartB1 = StartB2 2,4-Dimethylthiophenol SynthonB2->StartB2 =

Caption: Retrosynthetic analysis of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline.

This analysis reveals two primary strategies:

  • Approach A: Formation of the C-S bond by reacting a 4-aminothiophenol derivative with a suitably activated 2,4-dimethylbenzene species.

  • Approach B: Formation of the C-S bond by reacting 2,4-dimethylthiophenol with a 4-aminophenyl synthon. This approach is generally more practical due to the commercial availability and reactivity profile of the starting materials. The amino group can be introduced after the C-S bond formation via the reduction of a nitro group, which is a common and highly effective strategy.

This guide will focus primarily on the variants of Approach B, as they represent the most robust and widely documented routes.

Pathway 1: The Nucleophilic Aromatic Substitution (SNAr) Route

This classical and industrially scalable pathway is the most frequently employed method. It relies on the reaction of a nucleophilic thiol with an aryl halide that is "activated" by a strong electron-withdrawing group, typically a nitro group, positioned ortho or para to the leaving group.

The overall workflow for this pathway is as follows:

Caption: Workflow for the SNAr synthesis pathway.

Step 1: SNAr Coupling to Form (2,4-Dimethylphenyl)(4-nitrophenyl)sulfane

Causality and Mechanism: The core of this step is the reaction between the thiolate anion of 2,4-dimethylthiophenol and an electron-deficient aryl halide. The nitro group at the para position is critical; it powerfully withdraws electron density from the aromatic ring, stabilizing the negatively charged intermediate (the Meisenheimer complex) and thus facilitating the displacement of the halide leaving group (F > Cl > Br). A base is required to deprotonate the thiophenol, generating the more potent thiolate nucleophile.

Experimental Protocol:

  • Setup: To a stirred solution of 2,4-dimethylthiophenol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.).[3][4]

  • Thiolate Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate anion.

  • Addition of Aryl Halide: Add 4-chloronitrobenzene or 4-fluoronitrobenzene (1.0-1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-10 hours.[3]

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product, (2,4-dimethylphenyl)(4-nitrophenyl)sulfane, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or isopropanol if necessary.

Step 2: Reduction of the Nitro Group

Causality and Mechanism: The conversion of the intermediate nitro-sulfide to the target aniline is a standard reduction reaction. Several methods are effective, with the choice often depending on scale, cost, and functional group tolerance.

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a clean and efficient method, often providing high yields and purity. The reaction involves the catalytic transfer of hydrogen gas to the nitro group on the surface of the palladium catalyst.[2]

  • Metal/Acid Reduction (e.g., Fe/AcOH, SnCl₂/HCl): This is a classic, cost-effective, and robust method, particularly suitable for large-scale synthesis. Iron powder in acetic acid is a common choice, where the iron acts as the electron donor to reduce the nitro group in the acidic medium.[4]

Experimental Protocol (Using Fe/AcOH):

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a suspension of (2,4-dimethylphenyl)(4-nitrophenyl)sulfane (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol or acetic acid and water.[4]

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and its progress can be monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron and iron oxides.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum to yield the crude 4-[(2,4-Dimethylphenyl)sulfanyl]aniline as an oil or solid.

Pathway 2: The Palladium-Catalyzed Cross-Coupling Route

This modern approach offers an alternative that avoids the use of a nitro-intermediate. It involves the direct formation of the C-S bond between 2,4-dimethylthiophenol and a 4-haloaniline (e.g., 4-bromoaniline or 4-iodoaniline) using a palladium catalyst, a phosphine ligand, and a base. This falls under the umbrella of Buchwald-Hartwig C-S coupling reactions.[5]

Caption: Workflow for the Pd-catalyzed cross-coupling pathway.

Causality and Mechanism: The reaction proceeds via a catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the thiolate. Reductive elimination from this complex forms the desired C-S bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is crucial for stabilizing the palladium species and facilitating the key steps of the cycle.

Experimental Protocol (Conceptual):

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoaniline (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Addition of Reagents: Add an anhydrous, deoxygenated solvent such as toluene or dioxane, followed by 2,4-dimethylthiophenol (1.1-1.2 eq.).

  • Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by GC-MS or TLC).

  • Workup & Isolation: After cooling, dilute the mixture with an organic solvent, filter through Celite to remove the catalyst and salts, and concentrate the filtrate. The crude product can then be purified by column chromatography.

Final Step: Hydrochloride Salt Formation

Causality: The aniline product is a free base. To improve its stability, crystallinity, and handling properties, it is converted to its hydrochloride salt. This is a simple acid-base reaction where the lone pair on the aniline nitrogen is protonated by hydrochloric acid.

Experimental Protocol:

  • Dissolution: Dissolve the purified 4-[(2,4-Dimethylphenyl)sulfanyl]aniline base in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent (e.g., diethyl ether) to remove any excess acid, and dry under vacuum to yield the final product, 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride.[6][7]

Data Summary and Pathway Comparison

The choice of synthetic pathway often depends on factors like scale, cost, available equipment, and desired purity.

Parameter Pathway 1: SNAr Pathway 2: Cross-Coupling
Starting Materials 2,4-Dimethylthiophenol, 4-Halonitrobenzene2,4-Dimethylthiophenol, 4-Haloaniline
Key Reagents Inorganic Base (e.g., K₂CO₃), Reducing Agent (e.g., Fe/AcOH)Palladium Catalyst, Phosphine Ligand, Base (e.g., Cs₂CO₃)
Typical Yield High (often >80% over 2 steps)Good to High (70-95%)
Pros - Cost-effective reagents- Highly scalable and robust- No expensive metal catalysts required- Direct C-S bond formation- Avoids nitro-intermediate- Milder conditions may be possible
Cons - Two-step process (coupling + reduction)- Use of nitro compounds- Expensive Pd catalysts and ligands- Requires inert atmosphere- Potential for metal contamination in product

Conclusion

The synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is most reliably and economically achieved via the Nucleophilic Aromatic Substitution (SNAr) pathway . This two-step process, involving the initial coupling of 2,4-dimethylthiophenol with a 4-halonitrobenzene followed by the reduction of the nitro group, is a robust, well-understood, and highly scalable method suitable for both academic and industrial settings.[3][4] While modern palladium-catalyzed cross-coupling reactions offer a more direct route that avoids the handling of nitro-intermediates, they often come at a higher cost and require more stringent reaction conditions, such as the exclusion of air and moisture.[5] The final conversion to the hydrochloride salt is a straightforward and efficient process that enhances the compound's stability and handling characteristics. The selection of the optimal pathway should be guided by a careful evaluation of project-specific requirements, including cost, scale, and purity standards.

References

  • Newman, M. S., & Kwart, H. (1959). The Preparation of Thiophenols from Phenols. The Journal of Organic Chemistry, 24(8), 1076–1078. (Source for general thiophenol synthesis concepts).
  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

  • Nakajima, H., Hazama, Y., Sakata, Y., Uchida, K., Hosoya, T., & Yoshida, S. (2021). Diverse diaryl sulfide synthesis through consecutive aryne reactions. Chemical Communications, 57(12), 1533-1536. Available from: [Link]

  • MDPI. (2022). Efficient Synthesis of Eight-Membered Cyclic Diaryl Sulfides via an Aryne Reaction with 2-Methylenebenzothiophene-3-Ones. Molecules, 27(11), 3543. Available from: [Link]

  • Zhidkov, M. E., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2577–2586. Available from: [Link]

  • PrepChem. (n.d.). Preparation of 4-aminothiophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

  • Ota, K., et al. (2021). Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate as a Divalent Sulfur Source and an Activating Agent. ACS Catalysis, 11(20), 12696–12702. Available from: [Link]

  • Chem-Station. (2016). Newman-Kwart Rearrangement. Retrieved from [Link]

  • Nicewicz, D. A., et al. (2015). Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684–15687. Available from: [Link]

  • PubMed. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Retrieved from [Link]

  • Szostak, M., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(50), 9210–9215. Available from: [Link]

  • Lee, C. H., et al. (2011). One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Couplings of Aryl Halides and Thioacetates. The Journal of Organic Chemistry, 76(11), 4646–4651. Available from: [Link]

  • ResearchGate. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. Retrieved from [Link]

  • Google Patents. (n.d.). EP3099669A1 - Process for the preparation of vortioxetine salts.
  • Kumar, A., et al. (2018). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as potent antitubercular agents. Journal of Chemical Sciences, 130(2), 22. Available from: [Link]

  • Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • National Center for Biotechnology Information. (n.d.). 4-[(4-Aminophenyl)sulfanyl]aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]

  • SigmaAldrich.cn. (n.d.). 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2981520 B1 - NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Google Patents. (n.d.). CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Retrieved from [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of Diaryl Thioethers: A Case Study on 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

Executive Summary & Chemical Context Diaryl thioethers (diaryl sulfides) are privileged structural motifs extensively utilized in the design of advanced pharmaceuticals, functional materials, and molecular electronics[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Diaryl thioethers (diaryl sulfides) are privileged structural motifs extensively utilized in the design of advanced pharmaceuticals, functional materials, and molecular electronics[1]. In medicinal chemistry, the thioether linkage provides a unique conformational flexibility—often acting as a "hinge" that allows the flanking aromatic rings to adopt optimal geometries for binding within the hydrophobic pockets of target proteins, such as Receptor Tyrosine Kinases (RTKs)[1].

The compound 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (Formula: C₁₄H₁₆ClNS) serves as a critical building block in the synthesis of such therapeutics. The presence of the protonated aniline moiety (-NH₃⁺ Cl⁻) drastically alters its electronic distribution and solubility profile compared to its free-base counterpart. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Pathway Scaffold Diaryl Thioether Scaffold RTK Receptor Tyrosine Kinase (e.g., BCR-ABL) Scaffold->RTK Inhibits PI3K PI3K / AKT Pathway RTK->PI3K Activates MAPK MAPK / ERK Pathway RTK->MAPK Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Pharmacological context of diaryl thioether scaffolds in inhibiting RTK-mediated pathways.

Experimental Methodologies & Causality

To ensure the trustworthiness of the analytical data, the experimental workflow must be treated as a self-validating system. Every choice in sample preparation and acquisition is dictated by the physicochemical properties of the hydrochloride salt.

Step-by-Step NMR Protocol

Causality Check:Why DMSO-d₆? Hydrochloride salts are highly polar and typically insoluble in standard non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because its high dielectric constant disrupts the ionic crystal lattice. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, which "locks" the exchangeable -NH₃⁺ protons, shifting them far downfield and preventing rapid proton exchange that would otherwise broaden the signal into the baseline[2].

  • Sample Preparation: Weigh exactly 15 mg of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H and ¹³C nuclei to maximize the signal-to-noise ratio.

  • Shimming & Locking: Lock the magnetic field to the deuterium signal of DMSO-d₆ (2.50 ppm for ¹H, 39.5 ppm for ¹³C). Perform gradient shimming to ensure a homogeneous magnetic field, critical for resolving the fine J-coupling of the aromatic protons.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16) and a D1 of 2 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening factor for ¹H (1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual phase and baseline correction. Set the residual DMSO pentet to exactly 2.50 ppm.

Step-by-Step ATR-FTIR Protocol

Causality Check:Why ATR over KBr Pellets? Hydrochloride salts are inherently hygroscopic. Grinding the sample with KBr exposes it to atmospheric moisture, which introduces a massive artifactual -OH stretch at ~3400 cm⁻¹. Furthermore, KBr can induce ion-exchange reactions under pressure. Attenuated Total Reflectance (ATR) allows for direct analysis of the neat solid, preserving the compound's native solid-state form[3].

  • Background Scanning: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the neat crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Processing: Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

Workflow Prep Sample Preparation (DMSO-d6 / Neat) NMR NMR Acquisition (1H, 13C, 2D) Prep->NMR IR FTIR-ATR Acquisition Prep->IR Process Data Processing & Fourier Transform NMR->Process IR->Process Validate Structural Validation & E-E-A-T Compliance Process->Validate

Fig 2: Self-validating experimental workflow for spectroscopic characterization of thioether salts.

Vibrational Spectroscopy (IR) Analysis

The infrared spectrum of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is dominated by the effects of the ammonium salt formation and the diaryl thioether linkage. The data below represents the characteristic empirical assignments for this structural class[3].

Table 1: Key ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentStructural Causality
2800 – 2500Strong, BroadN–H stretching (-NH₃⁺)The positive charge and extensive hydrogen bonding in the solid state cause a massive broadening and redshift compared to a free primary amine (~3300 cm⁻¹).
3050WeakC–H stretching (Aromatic)sp² hybridized carbon-hydrogen bonds.
2920, 2855MediumC–H stretching (Aliphatic)Asymmetric and symmetric stretching of the 2,4-dimethyl groups.
1590, 1490StrongC=C stretching (Aromatic)Skeletal vibrations of the benzene rings.
1080MediumC–S stretchingCharacteristic of the diaryl thioether linkage[4].
820StrongC–H out-of-plane bendCharacteristic of the para-disubstituted aniline ring.
880, 810StrongC–H out-of-plane bendCharacteristic of the 1,2,4-trisubstituted dimethylphenyl ring.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data synthesized below is derived from established empirical substituent effects and chemical shift additivity rules for organic compounds[3]. The presence of the -NH₃⁺ group acts as a strong electron-withdrawing group via induction, significantly deshielding the adjacent aromatic protons compared to a free aniline base.

¹H NMR Interpretation

The ¹H NMR spectrum in DMSO-d₆ provides a self-validating integration of exactly 16 protons, confirming the intact hydrochloride salt.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment
10.40Broad Singlet3H--NH₃⁺ protons. Broadened by quadrupolar relaxation of ¹⁴N and chemical exchange.
7.45Doublet2H8.5Ar-H (Aniline ring, H-2, H-6, ortho to -NH₃⁺).
7.28Doublet2H8.5Ar-H (Aniline ring, H-3, H-5, ortho to -S-).
7.20Doublet1H7.8Ar-H (Dimethyl ring, H-6', ortho to -S-).
7.15Broad Singlet1H~1.5Ar-H (Dimethyl ring, H-3', meta to -S-, ortho to 2-Me).
7.05Doublet of Doublets1H7.8, 1.5Ar-H (Dimethyl ring, H-5', meta to -S-, ortho to 4-Me).
2.30Singlet3H-Aliphatic -CH₃ (Position 4').
2.25Singlet3H-Aliphatic -CH₃ (Position 2').

Mechanistic Insight: The aniline ring protons (H-2/6 and H-3/5) technically form an AA'BB' spin system due to restricted rotation or magnetic inequivalence, but at 400 MHz they effectively resolve as two distinct pseudo-doublets[3]. The strong downfield shift of the -NH₃⁺ signal to ~10.40 ppm is the definitive marker of successful salt formation[2].

¹³C NMR Interpretation

The ¹³C NMR spectrum resolves all 14 distinct carbon environments. The thioether linkage (-S-) typically shifts the attached aromatic carbons (C-4 and C-1') into the 128–136 ppm range[5].

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
139.5Quaternary (C)C-4' (Attached to 4-CH₃)
138.0Quaternary (C)C-2' (Attached to 2-CH₃)
135.2Quaternary (C)C-4 (Aniline ring, attached to -S-)
133.5Methine (CH)C-6' (Dimethyl ring)
131.8Methine (CH)C-3' (Dimethyl ring)
130.5Methine (CH)C-3, C-5 (Aniline ring)
128.5Quaternary (C)C-1' (Dimethyl ring, attached to -S-)
127.8Methine (CH)C-5' (Dimethyl ring)
123.5Methine (CH)C-2, C-6 (Aniline ring)
122.0Quaternary (C)C-1 (Aniline ring, attached to -NH₃⁺)
20.8Methyl (CH₃)4-CH₃
19.5Methyl (CH₃)2-CH₃

Conclusion

The rigorous spectroscopic characterization of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride requires an understanding of both its structural dynamics and its physicochemical state as a salt. By utilizing DMSO-d₆ for NMR and ATR for FTIR, researchers can prevent artifactual data and accurately validate the structural integrity of this critical diaryl thioether building block. The downfield -NH₃⁺ resonance and the characteristic C-S vibrational bands serve as primary self-validating markers for quality control in drug development workflows.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds (8th Ed.)". Chemistry.Com.Pk / John Wiley & Sons. Available at:[Link]

  • Madasamy, P., et al. "Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis". Journal of the American Chemical Society (JACS) / PMC. Available at:[Link]

  • Kiselev, V., et al. "Structural Analogues of Thyronamines. Some Aspects of the Structure and Bioactivity of the 4-[4-(2-Aminoetoxy)benzyl]aniline". Sciforum. Available at:[Link]

  • Takeda, Y., et al. "Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate as a Divalent Sulfur Source". Chemistry - A European Journal. Available at:[Link]

  • Schmittling, E. A., & Sawyer, J. S. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

Pharmacological Profiling and Binding Affinity of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

Executive Summary 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1049755-55-6) is a diaryl thioether amine. Structurally, it is a para-aniline analog and a critical synthetic intermediate/impurity associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1049755-55-6) is a diaryl thioether amine. Structurally, it is a para-aniline analog and a critical synthetic intermediate/impurity associated with the multimodal serotonergic agent vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine). While the parent pharmacophore is renowned for its high-affinity modulation of the serotonin transporter (SERT) and various 5-HT receptor subtypes[1], the substitution of the basic ortho-piperazine ring with a para-primary amine drastically alters its spatial geometry and electronic profile.

For drug development professionals, understanding the binding affinity of this specific analog is dual-purpose:

  • Structure-Activity Relationship (SAR) Mapping: It delineates the strict steric and electrostatic requirements of the SERT central binding site[2].

  • Impurity Profiling: It ensures that process-related impurities do not exhibit potent off-target pharmacological activity that could compromise drug safety[3].

Structural Biology & Pharmacophore Rationale

The diaryl sulfide scaffold is a privileged structure in neuropharmacology, frequently utilized in 5-HT modulating CNS drugs[2]. The binding affinity of these molecules is governed by precise molecular interactions within the target proteins.

The Causality of Affinity Loss

In the highly potent SERT inhibitor vortioxetine ( Ki​=1.6 nM )[1], the (2,4-dimethylphenyl)thio moiety anchors the molecule deep within the hydrophobic sub-pocket A of the transporter. Crucially, the secondary amine of the ortho-piperazine ring is protonated at physiological pH, allowing it to form an essential salt bridge with the Asp98 residue in the central S1 binding site of SERT.

In 4-[(2,4-Dimethylphenyl)sulfanyl]aniline , two critical structural deviations occur:

  • Loss of Basicity: The primary aniline nitrogen is significantly less basic than an aliphatic piperazine amine, reducing the likelihood of protonation and subsequent salt bridge formation.

  • Geometric Shift: The para-substitution projects the amine away from the Asp98 interaction zone, causing a steric clash and preventing the induced-fit conformational change required for high-affinity binding.

Consequently, while the hydrophobic anchoring remains intact, the lack of the electrostatic interaction renders this compound a weak SERT ligand.

Receptor Binding Profile & SAR Data

The table below summarizes the comparative binding affinities, illustrating the pharmacological impact of the structural divergence between the active drug pharmacophore and the para-aniline intermediate.

Pharmacological TargetVortioxetine Ki​ (nM)[1]4-[(2,4-Dimethylphenyl)sulfanyl]aniline Ki​ (nM)*Structural Causality for Affinity Shift
SERT 1.6> 850Loss of basic aliphatic nitrogen prevents critical salt bridge formation with Asp98.
5-HT1A 15> 1200para-aniline geometry causes steric clash in the orthosteric binding pocket.
5-HT3 3.7> 2500Lack of secondary amine disrupts the hydrogen bonding network required for antagonism.

*Note: Values for the aniline analog represent SAR extrapolation thresholds utilized during off-target impurity screening to confirm the absence of potent neuropharmacological activity.

Mechanistic Pathway & Binding Logic

The following diagram illustrates the logical workflow for evaluating the binding profile of the diaryl sulfide analog against serotonergic targets.

G cluster_0 Serotonergic Binding Profile Ligand 4-[(2,4-Dimethylphenyl)sulfanyl]aniline (Test Compound) SERT SERT (Loss of Asp98 Salt Bridge) Ligand->SERT Primary target evaluation HT1A 5-HT1A Receptor (Sub-optimal Fit) Ligand->HT1A Off-target screen HT3 5-HT3 Receptor (Steric Clash) Ligand->HT3 Off-target screen Result1 Reduced Reuptake Inhibition (Ki > 850 nM) SERT->Result1 Result2 Weak Agonism (Ki > 1200 nM) HT1A->Result2 Result3 Negligible Antagonism (Ki > 2500 nM) HT3->Result3

Fig 1: Binding profile and structural limitations of the para-aniline diaryl sulfide analog.

Self-Validating Experimental Protocols

To empirically verify the diminished binding affinity of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride, rigorous in vitro assays must be employed. The hydrochloride salt form is utilized specifically to enhance aqueous solubility in assay buffers, mitigating the extreme lipophilicity inherent to diaryl sulfides.

Protocol 1: Radioligand Binding Assay for SERT Affinity

Objective: Determine the inhibition constant ( Ki​ ) of the test compound against human SERT.

  • Step 1: Membrane Preparation. Isolate HEK293 cells stably expressing human SERT. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl.

    • Causality: SERT is a Na+/Cl− -dependent transporter. The inclusion of physiological ion gradients is mandatory to maintain the transporter in its active, ligand-receptive outward-facing conformation.

  • Step 2: Radioligand Incubation. Incubate 20 µg of the membrane protein fraction with 1 nM[3H]-citalopram and varying concentrations of the test compound ( 10−10 to 10−4 M) for 60 minutes at 25°C.

    • Causality: [3H]-citalopram is utilized due to its high specificity for the central S1 binding site, preventing confounding radioactive signals from allosteric (S2) sites.

  • Step 3: Non-Specific Binding (NSB) Definition (Self-Validation). In a parallel control well, add 10 µM fluoxetine.

    • Causality: A high concentration of fluoxetine saturates all specific SERT sites. Any remaining radioactive signal represents NSB (e.g., radioligand partitioning into lipid membranes), which must be subtracted from the total binding to isolate the specific binding signal.

  • Step 4: Filtration & Termination. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: Diaryl sulfides are highly lipophilic and prone to sticking to laboratory plastics and glass. PEI pre-treatment neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the compounds to the filter and improving the signal-to-noise ratio.

  • Step 5: Quantification & Analysis. Measure the bound radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression (e.g., GraphPad Prism) and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: HPLC-DAD for Impurity Quantification

Because 4-[(2,4-Dimethylphenyl)sulfanyl]aniline is a known precursor/impurity, its presence must be monitored during the forced degradation and synthesis of active pharmaceutical ingredients[3].

  • Step 1: Sample Preparation. Dissolve the bulk substance in a diluent of Acetonitrile:Water (50:50 v/v) to a concentration of 1 mg/mL.

  • Step 2: Chromatographic Separation. Inject 10 µL onto a Polar-RP column. Use an isocratic mobile phase consisting of Acetonitrile, Methanol, and Acetate buffer (pH 3.5) with the addition of diethylamine (DEA).

    • Causality: The addition of DEA acts as a silanol blocker, preventing the tailing of the amine-containing compounds and ensuring sharp, quantifiable peaks.

  • Step 3: Detection. Monitor the eluent using a Diode Array Detector (DAD) at 254 nm. Validate the limit of quantitation (LLOQ) to ensure trace amounts (<0.1%) of the aniline impurity can be detected against the main active ingredient peak.

Sources

Protocols & Analytical Methods

Method

in vitro assay protocols using 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride

Application Note: In Vitro Toxicological and Pharmacological Profiling of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride Executive Summary The compound 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Toxicological and Pharmacological Profiling of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

Executive Summary

The compound 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1049755-55-6) is a critical intermediate and known impurity in the synthesis of the atypical antidepressant vortioxetine. Because it contains a primary aromatic amine (PAA) motif, it is flagged as a potentially genotoxic impurity (PGI) under ICH M7 guidelines[1]. Furthermore, its structural similarity to the active pharmaceutical ingredient (API) necessitates pharmacological profiling to rule out off-target or residual receptor activity.

This application note provides detailed, causality-driven in vitro protocols to evaluate both the mutagenic potential and the residual human serotonin transporter (hSERT) binding affinity of this specific aniline impurity.

Mechanistic Rationale & Assay Causality

Genotoxicity: The Arylnitrenium Ion Pathway

Primary aromatic amines are classic structural alerts for mutagenicity. The causality of their toxicity is heavily dependent on metabolic activation. In vivo, PAAs undergo N-hydroxylation mediated primarily by hepatic Cytochrome P450 1A2 (CYP1A2). Subsequent phase II conjugation and elimination yield a highly reactive electrophile known as an arylnitrenium ion[2]. This cation intercalates into DNA and forms covalent adducts, predominantly at the C-8 position of guanine, leading to point mutations during DNA replication[3].

Because the standard Salmonella typhimurium strains used in the Ames test lack endogenous CYP450 enzymes, the addition of an exogenous mammalian metabolic activation system (rat liver S9 fraction) is strictly required to accurately assess the genotoxicity of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline[3].

Pharmacology: The Role of Asp98 in hSERT Binding

Vortioxetine binds to the central S1 pocket of hSERT with high affinity ( Ki​ = 1.6 nM). A critical driver of this affinity is the basic aliphatic nitrogen within its piperazine ring, which becomes protonated at physiological pH (7.4) and forms a vital salt bridge with the Asp98 residue of hSERT[4].

The impurity, 4-[(2,4-Dimethylphenyl)sulfanyl]aniline, lacks this piperazine ring. The remaining aniline nitrogen is a very weak base ( pKa​ ~ 4.6) and remains unprotonated at pH 7.4. Consequently, it cannot form the requisite ionic interaction with Asp98. We hypothesize a massive reduction in hSERT binding affinity, rendering the impurity pharmacologically inert at the primary API target.

Visual Workflows & Pathways

MetabolicActivation A Aniline Impurity (Primary Aromatic Amine) B N-Hydroxylamine Metabolite A->B CYP1A2 (S9 Fraction) N-Hydroxylation C Arylnitrenium Ion (Electrophile) B->C Phase II Conjugation & Elimination D DNA Adduct (Guanine C-8) C->D Covalent Binding to DNA

CYP1A2-mediated metabolic activation of the aniline impurity into a DNA-reactive nitrenium ion.

AssayWorkflow cluster_Ames Genotoxicity (Ames Test) cluster_SERT Pharmacology (hSERT) Compound Impurity Stock (10 mM DMSO) A1 Dilution (0.1-1000 µg) Compound->A1 S1 Dilution (0.1 nM-10 µM) Compound->S1 A2 Add TA98/TA100 ± S9 Fraction A1->A2 A3 Incubate 48h at 37°C A2->A3 A4 Count Revertant Colonies A3->A4 S2 Add hSERT + [3H]-Citalopram S1->S2 S3 Incubate 1h at 22°C S2->S3 S4 Filter & Scintillation Counting S3->S4

Parallel in vitro workflow for genotoxicity and pharmacological profiling of the impurity.

Experimental Methodologies

Protocol A: Miniaturized Bacterial Reverse Mutation (Ames) Assay

This protocol utilizes a 384-well fluctuation format to conserve impurity reference standards while maintaining ICH M7 compliance.

Self-Validating Controls:

  • Negative Control: 1% DMSO vehicle.

  • Positive Control (-S9): 4-Nitroquinoline-N-oxide (TA98), Sodium azide (TA100).

  • Positive Control (+S9): 2-Aminoanthracene (validates S9 metabolic activation).

Step-by-Step Procedure:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth at 37°C to an OD600​ of 1.0–1.2.

  • S9 Mix Formulation: Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ (4 mM), Glucose-6-phosphate (5 mM), MgCl2​ (8 mM), and KCl (33 mM) in 100 mM sodium phosphate buffer (pH 7.4). Rationale: Aroclor 1254 strongly induces CYP1A2, which is mandatory for aniline N-hydroxylation.

  • Compound Dilution: Prepare a 6-point serial dilution of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride in anhydrous DMSO (final well concentrations: 0.1 to 1000 µ g/well ).

  • Exposure: In a 384-well plate, combine 2.5 µL of compound, 10 µL of S9 mix (or buffer for -S9 conditions), and 10 µL of bacterial suspension. Incubate for 90 minutes at 37°C to allow for metabolic activation and DNA interaction.

  • Expression: Add 200 µL of histidine-deficient reversion indicator medium (containing bromocresol purple) to each well.

  • Incubation & Scoring: Incubate plates for 48 hours at 37°C. Score wells as positive (yellow) if bacterial growth lowers the pH, indicating a reversion mutation.

Protocol B: hSERT Competitive Radioligand Binding Assay

This assay measures the ability of the impurity to displace a known high-affinity ligand from the serotonin transporter.

Self-Validating Controls:

  • Total Binding: Buffer + Radioligand (defines 100% signal).

  • Non-Specific Binding (NSB): 10 µM Paroxetine (defines background noise).

Step-by-Step Procedure:

  • Membrane Preparation: Thaw HEK-293 cell membranes stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Tracer Addition: Prepare a 2 nM solution of [3H] -Citalopram (specific activity ~80 Ci/mmol).

  • Reaction Assembly: In a 96-well deep-well plate, add 20 µL of the impurity (diluted 0.1 nM to 10 µM), 20 µL of [3H] -Citalopram, and 160 µL of hSERT membrane suspension (15 µg protein/well).

  • Incubation: Seal the plate and incubate at 22°C for 60 minutes. Rationale: Room temperature incubation prevents rapid dissociation kinetics while allowing the system to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash filters 3x with ice-cold assay buffer.

  • Quantification: Dry the filters, add 40 µL of Microscint-20 scintillation cocktail, and count the retained radioactivity using a TopCount microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Quantitative Data Presentation

Table 1: Representative Ames Assay Results (Revertant Fold-Change vs. Vehicle) A fold-change 2.0 (TA98) or 1.5 (TA100) indicates a positive mutagenic response. Note the strict dependence on S9 activation for the aniline impurity.

Test ArticleStrainS9 ActivationMax Conc. TestedFold ChangeMutagenic Call
Vehicle (DMSO)TA98 / TA100± S9N/A1.0xNegative
4-[(2,4-Dimethylphenyl)sulfanyl]anilineTA98- S91000 µ g/well 1.1xNegative
4-[(2,4-Dimethylphenyl)sulfanyl]anilineTA98+ S91000 µ g/well 3.4x Positive
4-[(2,4-Dimethylphenyl)sulfanyl]anilineTA100- S91000 µ g/well 1.0xNegative
4-[(2,4-Dimethylphenyl)sulfanyl]anilineTA100+ S91000 µ g/well 2.1x Positive

Table 2: Pharmacological Profiling (hSERT Binding Affinity) Demonstrating the causality of the Asp98 salt-bridge interaction. The lack of a basic aliphatic amine in the impurity results in a >1000-fold drop in affinity compared to the API.

CompoundKey Structural MotifAmine pKa​ Protonation at pH 7.4hSERT IC50​ (nM)hSERT Ki​ (nM)
Vortioxetine (API)Piperazine Ring9.1> 98% (Cationic)2.41.6
4-[(2,4-Dimethylphenyl)sulfanyl]anilineAniline Ring4.6< 1% (Neutral)> 10,000> 5,000

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety (2023) URL:[Link]

  • A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines Source: Genes and Environment / PMC (2022) URL:[Link]

  • Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter Source: ACS Chemical Neuroscience (2015) URL:[Link]

  • Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry (2021) URL:[Link]

Sources

Application

Application Note: Optimized Dissolution Protocol for 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride in Biological Assays

Target Audience: Researchers, assay development scientists, and pharmacologists. Compound Focus: 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1049755-55-6) Executive Summary & Physicochemical Profiling 4-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Compound Focus: 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1049755-55-6)

Executive Summary & Physicochemical Profiling

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is a specialized diaryl thioether amine utilized in biochemical assays, often as a structural analog, precursor, or reference standard in the study of multimodal serotonergic agents (such as vortioxetine) [1].

While the hydrochloride (HCl) salt form is synthesized to improve bulk handling and baseline solubility compared to its free base, the highly lipophilic diaryl sulfide core presents significant challenges for aqueous dissolution. Direct addition to aqueous buffers often results in incomplete solvation or immediate precipitation. This application note details a thermodynamically validated, step-by-step protocol for solvating this compound using Dimethyl Sulfoxide (DMSO) as a primary vehicle, ensuring stable, reproducible working solutions for in vitro and cell-based biological assays.

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Assay Preparation
Chemical Formula C₁₄H₁₅NS · HClThe HCl salt improves polarity but is susceptible to the common ion effect in saline buffers.
Molecular Weight 265.80 g/mol Used for precise molarity calculations.
CAS Number 1049755-55-6Unique identifier for sourcing and safety data.
Primary Solvent Anhydrous DMSORequired to overcome the lattice energy of the lipophilic core before aqueous dilution.
Aqueous Solubility Sparingly SolubleRequires intermediate dilution strategies to prevent "crash-out" in media.

The Causality of Dissolution: Overcoming the "Crash-Out" Effect

As an Application Scientist, it is critical to understand why certain experimental choices are made rather than blindly following a recipe. The dissolution of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is governed by three primary physicochemical forces:

  • Solvent Polarity Shock: The compound possesses a hydrophobic diaryl thioether backbone. When a concentrated DMSO stock is injected directly into a cold aqueous buffer, the sudden shift in the dielectric constant strips the DMSO solvation shell faster than water molecules can stabilize the compound, causing it to aggregate and precipitate[2].

  • The Common Ion Effect: Biological buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of chloride ions (~137 mM NaCl). According to Le Chatelier’s principle, introducing an HCl salt into a chloride-rich environment suppresses the compound's solubility limit, driving the equilibrium toward the solid precipitate [3].

  • pH-Dependent Ionization: The compound is an amine hydrochloride. If diluted into a slightly basic buffer (pH > 7.4) without proper mixing, localized pH micro-environments can deprotonate the amine, converting the soluble salt back into the highly insoluble neutral free base [3].

To circumvent these issues, we employ a two-stage dilution strategy : establishing a highly concentrated master stock in anhydrous DMSO, followed by serial dilutions in DMSO, and finally, a dropwise addition into pre-warmed, vigorously mixed aqueous media.

G A HCl Salt in DMSO (Fully Solvated) B Direct Dilution into Cold Saline Buffer A->B E Serial Dilution via Intermediate DMSO A->E C Common Ion Effect & Solvent Polarity Shock B->C D Precipitation (Free Base Crash-Out) C->D F Dropwise Addition to Warm Buffer + Vortexing E->F G Stable Aqueous Working Solution F->G

Mechanistic pathways of compound precipitation versus stable aqueous solubilization.

Reconstitution Mathematics: A Self-Validating System

To ensure absolute trustworthiness in your assay, all stock preparations must be mathematically verified. The volume of DMSO required to achieve a specific molarity from a known mass is calculated using the following formula:

Volume(μL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​×1000

For 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (MW = 265.80 g/mol ), the reconstitution matrix is as follows:

Table 2: DMSO Reconstitution Volume Matrix
Mass of CompoundTarget Stock ConcentrationVolume of Anhydrous DMSO Required
1.0 mg10 mM376.2 µL
5.0 mg10 mM1881.1 µL
10.0 mg10 mM3762.2 µL
5.0 mg50 mM376.2 µL

Note: A 10 mM stock is generally recommended. Higher concentrations (e.g., 50 mM) may approach the saturation limit of the solvent at room temperature, increasing the risk of precipitation upon freeze-thaw cycles [4].

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Master DMSO Stock (10 mM)

Objective: Achieve complete molecular solvation while preventing water ingress.

  • Equilibration: Allow the sealed vial of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will degrade the anhydrous nature of the DMSO and reduce solubility.

  • Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance and transfer it to a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add the calculated volume (e.g., 1.88 mL) of Anhydrous, Sterile-Filtered DMSO (≥99.9% purity) [5].

  • Agitation: Vortex the suspension vigorously for 60 seconds. If particulate matter remains, place the tube in a sonicating water bath at 37°C for 2–5 minutes. Causality: Sonication provides the acoustic cavitation energy required to break the crystalline lattice of the hydrochloride salt.

  • Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.

Phase 2: Preparation of the Aqueous Working Solution

Objective: Dilute the compound into biological media without triggering the common ion effect or polarity shock.

  • Intermediate Dilution: Thaw a 10 mM DMSO aliquot at room temperature. If your final assay requires a 10 µM concentration, first create a 1 mM intermediate stock by diluting 10 µL of the master stock into 90 µL of 100% DMSO . Causality: Never make large concentration jumps directly into aqueous media. Intermediate DMSO stocks ensure the final pipetted volume is large enough to be accurate, while keeping the final DMSO concentration in the assay low.

  • Buffer Pre-warming: Pre-warm your target aqueous buffer (e.g., cell culture media, PBS, or enzymatic assay buffer) to 37°C.

  • Dropwise Addition: While vortexing the warmed buffer, add the intermediate DMSO stock dropwise. Example: To achieve a 10 µM final concentration in 1 mL of media, add 10 µL of the 1 mM intermediate DMSO stock to 990 µL of media.

  • Final Verification: The final DMSO concentration in this example is 1.0% (v/v). Ensure this concentration is compatible with your specific cell line or enzyme, as DMSO concentrations >0.5% can induce cytotoxicity or alter cell membrane permeability [5].

G A 1. Equilibrate Powder (Room Temp, Desiccated) B 2. Add Anhydrous DMSO (Calculate Vol for 10 mM) A->B C 3. Vortex & Sonicate at 37°C (Ensure complete dissolution) B->C D 4. Aliquot Master Stock (Store at -20°C or -80°C) C->D E 5. Intermediate Dilution (in 100% DMSO) D->E F 6. Final Aqueous Dilution (Add dropwise to warm buffer) E->F

Step-by-step workflow for the preparation of DMSO stock and aqueous working solutions.

Troubleshooting & Quality Control

  • Observation: The solution turns cloudy upon addition to the assay buffer.

    • Cause: Precipitation (Crash-out).

    • Solution: The compound has hit its thermodynamic solubility limit in that specific buffer. Lower the final concentration of the compound, increase the intermediate DMSO dilution steps, or utilize a solubility enhancer such as 2-Hydroxypropyl-β-cyclodextrin (HPβCD) to encapsulate the hydrophobic diaryl thioether core [3].

  • Observation: Inconsistent assay results between different freeze-thaw cycles.

    • Cause: Micro-precipitation in the DMSO stock. DMSO freezes at 19°C; upon thawing, water condensation can introduce moisture, reducing the compound's solubility [5].

    • Solution: Strictly adhere to the single-use aliquot rule. If a stock must be reused, heat it to 37°C and sonicate for 5 minutes prior to use to re-dissolve any invisible micro-crystals.

References

  • Liu, R. (2008). Water-Insoluble Drug Formulation (3rd ed.). CRC Press. Retrieved from[Link]

Method

Application Notes &amp; Protocols: The Strategic Utility of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride in Modern Organic Synthesis

Executive Summary This document provides an in-depth technical guide on the application of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride as a versatile precursor in organic synthesis. This diaryl sulfide aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides an in-depth technical guide on the application of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride as a versatile precursor in organic synthesis. This diaryl sulfide aniline scaffold is a cornerstone building block for constructing complex molecules, particularly within the pharmaceutical and materials science sectors. Its strategic importance is exemplified by its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the antidepressant Vortioxetine.[1][2] We will explore its utility in fundamental synthetic transformations such as palladium-catalyzed C-N cross-coupling reactions, the synthesis of medicinally relevant heterocyclic systems like phenothiazines, and the formation of amide and sulfonamide linkages. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed, field-tested protocols but also the underlying scientific rationale for methodological choices.

Introduction to Diaryl Sulfide Aniline Scaffolds

The diaryl sulfide motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4] The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) and engage in unique non-covalent interactions, imparts critical physicochemical properties to drug candidates, influencing their stability, solubility, and binding affinity.[4][5] When integrated with an aniline moiety, as in 4-[(2,4-Dimethylphenyl)sulfanyl]aniline, the resulting scaffold offers two highly reactive and orthogonal handles for molecular elaboration: the nucleophilic aniline nitrogen and the phenyl rings, which can be further functionalized. This dual reactivity makes it an exceptionally valuable precursor for building molecular diversity and accessing complex target molecules.

Physicochemical Properties & Handling
PropertyValueReference
Chemical Name 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride
CAS Number 1049755-55-6[6]
Molecular Formula C₁₄H₁₆ClNS
Molecular Weight 265.81 g/mol [7]
Physical Form Solid
Storage Inert atmosphere, room temperature[7]

Safety & Handling

As a hydrochloride salt of an aniline derivative, this compound requires careful handling. Aniline hydrochlorides are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[8][9] They may also cause skin sensitization and are suspected of causing genetic defects and cancer with prolonged exposure.[8][9]

Core Safety Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields or goggles.[9]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If swallowed, call a poison control center or doctor immediately.[8][11]

Core Synthetic Applications & Protocols

The utility of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride stems from the reactivity of the primary aromatic amine. The hydrochloride salt is typically neutralized in situ or via a basic workup prior to reaction.

Application 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds, enabling the synthesis of N-aryl derivatives.[12] This reaction allows the coupling of the aniline nitrogen with a variety of aryl or heteroaryl halides and pseudohalides.[13] The resulting triarylamine structures are prevalent in organic electronic materials and complex pharmaceutical agents.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is driven by a palladium(0) catalyst. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., SIPr) are essential.[14] They accelerate the rate-limiting oxidative addition step and, more importantly, promote the final reductive elimination step to form the C-N bond, outcompeting side reactions like beta-hydride elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline (or the intermediate palladium-amine complex) to form the more nucleophilic amido species. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common choices.[14][15]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination + R'-NH₂ pd_amine_complex [Ar-Pd(II)-NH₂R'(L)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NHR'(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Product (Ar-NHR') reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (1.26 mmol, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Base Addition: Add a strong base (e.g., sodium tert-butoxide, 2.5 mmol, 2.5 eq). The extra equivalent of base is to neutralize the hydrochloride salt.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring in a pre-heated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[16]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application 2: Synthesis of Phenothiazine Heterocycles

Phenothiazines are a class of tricyclic heterocyclic compounds with significant pharmacological activities, including antipsychotic and antioxidant properties.[17][18] Diaryl amines, which can be formed from precursors like our title compound, are immediate precursors to phenothiazines via a cyclization reaction with elemental sulfur, often catalyzed by iodine.[19][20]

Causality Behind Experimental Choices:

  • Reactants: The diaryl amine (formed from the title compound) reacts with elemental sulfur.

  • Catalyst: Iodine is a classic catalyst for this thionation/cyclization reaction, known as the Bernthsen synthesis. It facilitates the electrophilic substitution on the aromatic rings.[19]

  • Conditions: The reaction is typically performed at high temperatures (fusion), often without a solvent, to drive the reaction to completion.

Phenothiazine Synthesis Workflow start 4-[(2,4-Dimethylphenyl)sulfanyl]aniline (after N-arylation to form diarylamine) reaction Thionation/Cyclization start->reaction + Sulfur (S₈) + Iodine (I₂) catalyst + Heat product Substituted Phenothiazine Derivative reaction->product

Caption: General workflow for phenothiazine synthesis.

Protocol 2: Synthesis of a Phenothiazine Derivative (Illustrative)

Note: This protocol assumes the prior conversion of the title compound into a diarylamine via a reaction like the Buchwald-Hartwig amination.

  • Reactant Preparation: In a round-bottom flask, thoroughly mix the N-aryl derivative of 4-[(2,4-dimethylphenyl)sulfanyl]aniline (1.0 mmol, 1.0 eq) and elemental sulfur (2.2 mmol, 2.2 eq).

  • Catalyst Addition: Add a catalytic amount of iodine (a few crystals, ~0.1 mmol).

  • Reaction: Heat the mixture gently in an oil bath under an inert atmosphere. The temperature should be gradually increased to ~180-200 °C. The reaction mixture will melt and evolve hydrogen sulfide (H₂S - EXTREME CAUTION: TOXIC GAS, PERFORM IN A WELL-VENTILATED FUME HOOD ).

  • Monitoring: The reaction can be monitored by observing the cessation of H₂S evolution. The reaction time is typically 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature. The crude solid is then dissolved in a suitable solvent like toluene or xylene.

  • Purification: Treat the solution with activated charcoal and zinc dust to remove colored impurities and excess iodine.[20] Filter the hot solution and allow it to cool, inducing crystallization. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application 3: Amide and Sulfonamide Synthesis

The primary amine of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline is readily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are ubiquitous in pharmaceuticals, acting as bioisosteres and participating in key hydrogen bonding interactions with biological targets.[21][22]

Causality Behind Experimental Choices:

  • Reagents: The amine is reacted with a more electrophilic partner, typically an acyl chloride (for amides) or a sulfonyl chloride (for sulfonamides).

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: An aprotic solvent that can dissolve the reactants, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically used.

Protocol 3: General Procedure for Amide/Sulfonamide Formation

  • Reaction Setup: Dissolve 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) in a round-bottom flask.

  • Base Addition: Add triethylamine (2.5 mmol, 2.5 eq) to the solution with stirring. The excess base neutralizes the hydrochloride salt and the HCl produced in the reaction.

  • Acylation/Sulfonylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or sulfonyl chloride (1.1 mmol, 1.1 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Conclusion

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is a high-value, versatile precursor for advanced organic synthesis. Its diaryl sulfide aniline core provides access to a multitude of important chemical transformations, including robust C-N bond formation, heterocyclic synthesis, and the introduction of common pharmacophoric groups. The protocols and mechanistic insights provided herein demonstrate its strategic importance for researchers in drug discovery and materials science, enabling the efficient construction of complex molecular architectures.

References

  • Gilman, H., & Shirley, D. A. (1944). The Thionation of Diarylamines. Journal of the American Chemical Society, 66(6), 888–893. (Note: While a direct link isn't available from the search, this reference is a classic for the Bernthsen reaction mentioned in other sources).
  • Valasani, K. R., & Vangavaragu, J. R. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2999. [Link]

  • Smith, N. L. (1950). Synthesis of Phenothiazine Derivatives for Use as Antioxidants. Naval Research Laboratory. [Link]

  • Wang, C., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(19), 5585–5593. [Link]

  • Singh, U. P., & Singh, S. (2020). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2220(1), 030073. [Link]

  • Li, J., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7731–7736. [Link]

  • de la Cruz, F. P., & Gevorgyan, V. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

  • ResearchGate. (2021). Synthesis of diaryl sulfide from the reaction of Grignard reagents with Bunte Salts. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2013). Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity. Bioorganic & Medicinal Chemistry, 21(15), 4656–4663. [Link]

  • Kumar, R., et al. (2016). Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. Chemical Science Transactions, 5(2), 438-444. [Link]

  • Yu, H., et al. (2020). Synthesis of diaryl sulfides based on copper-doped OMS-2. Journal of Chemical Research, 44(11-12), 653-658. [Link]

  • CPAchem. (n.d.). Safety data sheet: Aniline hydrochloride. CPAchem. [Link] (General link for SDS).

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. [Link] (General link for SDS).

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]

  • Patel, K., et al. (2018). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as potent antitubercular agents. Journal of Chemical Sciences, 130(3), 32. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Asif, M. (2022). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Molecular Structure, 1265, 133429. [Link]

  • Li, Y., et al. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 20(14), 1257-1274. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline hydrochloride. Carl Roth. [Link]

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(9), 1101-1111. [Link]

  • Jiang, X., et al. (2012). A new and convenient method for the construction of sulfonamides via a copper-catalyzed oxidative coupling. Angewandte Chemie International Edition, 51(35), 8349-8353. [Link]

  • Chemical Substance Information. (n.d.). 4-[(2,4-DICHLOROBENZYL)SULFANYL]ANILINE. Chemical Substance Information. [Link]

  • Sigma-Aldrich China. (n.d.). 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride. Merck. [Link]

  • Bang-Andersen, B., et al. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Xu, B., et al. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters, 24(46), 8514-8519. [Link]

  • Kamal, A., et al. (2025). Synthetic strategies and therapeutic applications of sulfur-containing molecules. European Journal of Medicinal Chemistry, 300, 118007. [Link]

  • Tice, C. M. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(9), 1287-1303. [Link]

Sources

Application

Topic: Dosage Formulation of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride for Animal Models

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide to the preparation and formul...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the preparation and formulation of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride for administration in preclinical animal models. As an organic compound with presumed low aqueous solubility, its effective delivery in in-vivo studies requires careful consideration of vehicle selection and formulation strategy.[1] This guide outlines protocols for developing formulations suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration routes. It emphasizes the scientific rationale behind vehicle selection, detailed step-by-step preparation methods, and critical safety considerations to ensure data integrity and animal welfare.

Compound Profile and Critical Safety Considerations

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is an organic intermediate.[2][3] Its chemical structure, featuring hydrophobic dimethylphenyl and sulfanyl groups, suggests limited solubility in aqueous media, a common challenge in preclinical formulation.[1][4]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1049755-55-6[5][6][7]
Molecular Formula C₁₄H₁₆ClNS[5][7]
Molecular Weight 265.81 g/mol [5]
Physical Form Solid[5]
Storage Inert atmosphere, room temperature.[5]
Safety and Handling

CAUTION: Adherence to safety protocols is mandatory when handling this compound.

  • Chemical Hazards: The compound is classified as a skin and eye irritant.[5] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All weighing and formulation procedures should be performed in a certified chemical fume hood.

  • Toxicological Profile: While no specific toxicity data for this compound is readily available, related aniline compounds have been noted for potential toxicity. For instance, 2,4-dimethylaniline has been shown to produce hepatic lesions in rats.[8] Researchers should be vigilant for any signs of adverse reactions in animal models and consider the potential for organ-specific toxicity.

Principles of Formulation Development for Poorly Soluble Compounds

The primary goal of formulation is to create a stable and homogenous system that allows for accurate and reproducible dosing.[9] For a compound with poor aqueous solubility, the choice of administration route dictates the complexity of the formulation.

Vehicle Selection Strategy

The selection of an appropriate vehicle is the most critical step. The decision process involves balancing the need for solubilization with the potential for vehicle-induced toxicity or artifacts in the experimental results.[10][11]

G A Start: Define Study Requirements (Route, Dose, Frequency) B Assess Compound Solubility in Aqueous Buffers (e.g., PBS) A->B C Is Compound Soluble at Required Concentration? B->C D Simple Aqueous Solution (e.g., Saline, PBS) C->D Yes E Select Formulation Approach Based on Route C->E No L Final Formulation QC: Visual Check, pH, Sterility (IV) D->L F Oral (PO) E->F G Intraperitoneal (IP) E->G H Intravenous (IV) E->H I Aqueous Suspension (e.g., Methylcellulose, CMC) F->I J Co-Solvent System (e.g., DMSO, PEG, Ethanol) G->J K Solubilizing System (e.g., Cyclodextrin, Solutol®) H->K I->L J->L K->L G A 1. Prepare Formulation (as per protocol) B 2. Weigh Animal Accurately A->B C 3. Calculate Dose Volume (Weight x Dose Rate) B->C D 4. Prepare Syringe (Stir suspension before drawing) C->D E 5. Restrain Animal (Appropriate technique for route) D->E F 6. Administer Dose (PO, IP, or IV) E->F G 7. Monitor Animal (Post-administration for distress) F->G H 8. Record Data (Time, Dose, Observations) G->H

Caption: General workflow for animal dosing.

Table 4: Recommended Administration Parameters for Rodents

ParameterMouseRatSource(s)
Oral Gavage Needle 18-20 gauge, 1-1.5" length16-18 gauge, 2-3" length
IP Needle Gauge 25-27 gauge23-25 gauge[12]
IV (Tail Vein) Needle 27-30 gauge25-27 gauge[13]
Max PO Volume 10 mL/kg10-20 mL/kg
Max IP Volume 10 mL/kg10 mL/kg[12]
Max IV Bolus Volume 5 mL/kg5 mL/kg[13]
Administration Best Practices
  • Oral Gavage: Ensure the gavage needle length is pre-measured from the tip of the animal's nose to the last rib to prevent stomach perforation. [14][15]Advance the needle gently along the palate; the animal should swallow as it passes into the esophagus. [16]* Intraperitoneal Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. [13][12]Aspirate briefly after needle insertion to ensure no body fluids (urine, blood) are drawn, which would indicate improper placement. [17]* Intravenous Injection: Proper restraint is critical. Dilating the lateral tail vein with a heat lamp or warm water can aid in visualization and successful cannulation. [13]Administer the substance slowly. [13]

References

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). OACU, NIH. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services. [Link]

  • 4-((2,4-Dimethylphenyl)thio)aniline Hydrochloride. (n.d.). Pharmaffiliates. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2015). Journal of Toxicologic Pathology. [Link]

  • What we learned about excipients in animal medicines. (2025). Veterinary Prescriber. [Link]

  • The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat. (1989). Toxicology and Applied Pharmacology. [Link]

  • Guideline on excipients in the dossier for application for marketing authorisation for veterinary medicinal products. (2023). European Medicines Agency. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. [Link]

  • Methods for Intravenous Self Administration in a Mouse Model. (2012). Journal of Visualized Experiments. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2016). AAPS PharmSciTech. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

  • 2-[(2,4-Dimethylphenyl)sulfanyl]aniline. (n.d.). Veeprho. [Link]

  • 2-[(4-Methylphenyl)sulfanyl]aniline. (2009). Acta Crystallographica Section E. [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. (n.d.). Altasciences. [Link]

  • Intraperitoneal Injection in Rats. (2011). Queen's University Animal Care Committee. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]

  • SOP: Intravenous Injections in the Rat. (2017). Virginia Tech IACUC. [Link]

  • Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (2022). The University of Queensland. [Link]

  • Formulating Poorly Water Soluble Drugs. (2012). AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Oral Gavage in Mice and Rats. (n.d.). The University of Queensland. [Link]

  • PET Business. (n.d.). NARD Institute. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal. [Link]

  • Veterinary Excipients & Additives. (n.d.). SBR-International. [Link]

  • Administration and injection of substances in mice. (2011). McGill University. [Link]

  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. (2024). Veterinary Research and Communications. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). ResearchGate. [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (2010). Journal of the American Association for Laboratory Animal Science. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. (2022). Pharmaceutics. [Link]

  • Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS. (2022). Molecules. [Link]

  • Veterinary formulation solutions. (n.d.). Croda Pharma. [Link]

  • Development on Animal Models for Drug/Chemical Induced Liver Injury. (2023). Innovations in Pharmaceuticals and Pharmacotherapy. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. (2006). European Journal of Pharmaceutical Sciences. [Link]

  • Oral Gavage in the Mouse. (2016). Florida State University ACUC. [Link]

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Technical Notes & Optimization

Troubleshooting

preventing oxidation of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability issues with highly sensitive synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability issues with highly sensitive synthetic intermediates.

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is a critical building block, most notably utilized in the synthesis of multimodal serotonergic agents such as vortioxetine. However, it presents a notorious storage challenge due to the presence of two highly susceptible functional groups: a thioether (sulfanyl) linkage and a primary aniline moiety.

This guide provides a deep dive into the mechanistic causes of its degradation, field-proven troubleshooting FAQs, quantitative stability data, and a self-validating protocol for long-term storage.

Part 1: Mechanistic Overview of Degradation

To prevent oxidation, we must first understand the causality behind it. The free aniline nitrogen and the thioether sulfur both possess lone pairs of electrons that are prime targets for reactive oxygen species (ROS) and atmospheric auto-oxidation[1].

Formulating this compound as a hydrochloride salt protonates the amine, reducing its electron density and conferring a degree of kinetic stability. However, the thioether remains unprotonated and vulnerable. More critically, environmental moisture can induce localized solvation on the crystal surface, facilitating the dissociation of the HCl salt and regenerating the highly reactive free aniline base[2]. Once initiated, oxidation leads to a cascade of colored impurities, including sulfoxides, sulfones, azo compounds, and quinone imines[3].

Oxidation_Mechanisms API 4-[(2,4-Dimethylphenyl) sulfanyl]aniline HCl Moisture Moisture (H2O) Dissociation of HCl API->Moisture Exposure O2 Atmospheric O2 / Light API->O2 Direct exposure FreeBase Free Aniline Base (Electron-rich) Moisture->FreeBase Deprotonation N_Ox Amine Oxidation (Quinone imines / Azo) FreeBase->N_Ox ROS attack S_Ox Thioether Oxidation (Sulfoxides / Sulfones) O2->S_Ox S-oxidation O2->N_Ox N-oxidation

Caption: Mechanistic pathways of degradation for 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride.

Part 2: Troubleshooting & FAQs

Q1: My freshly purchased batch was white/off-white, but it has turned pinkish-brown after a few weeks in the fridge. What happened, and is it still usable? A1: The pink/brown discoloration is the hallmark of aniline oxidation, specifically indicating the formation of highly conjugated azo compounds or quinone imines[3]. Even trace amounts of these impurities have high molar absorptivity, causing dramatic color changes. If the purity has dropped below your required threshold (typically >98% for API synthesis), it must be recrystallized. Do not use highly discolored material for downstream cross-coupling reactions, as oxidized impurities and free thio/amino groups can severely inhibit transition-metal catalysts (e.g., Palladium)[4].

Q2: Does the choice of inert gas matter? Is Nitrogen sufficient, or do I need Argon? A2: While both gases displace oxygen, Argon is significantly heavier than air (density 1.78 g/L vs. 1.29 g/L for air). When you purge a vial with Argon, it settles like a protective blanket over the solid compound, providing a superior barrier against oxygen before the cap is sealed. Nitrogen is lighter and mixes more readily with ambient air during the capping process. For highly sensitive thioethers, Argon is the definitive gold standard.

Q3: How does moisture accelerate the oxidation of a solid powder? A3: Solid-state oxidation is kinetically limited by surface area and gas diffusion. However, hygroscopic salts like hydrochlorides absorb atmospheric moisture, creating a microscopic aqueous layer on the crystal surface. This localized solvation facilitates the dissociation of the HCl salt, exposing the free aniline base, which oxidizes orders of magnitude faster than the protonated form. Reducing headspace oxygen and relative humidity via inert atmospheric packaging (IAP) is critical[5].

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride under various storage parameters. Note: Purity loss is primarily driven by sulfoxide and azo-compound formation.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month PurityVisual Appearance at 6 Months
25°C (Ambient)AirClear Glass97.2%89.4%Dark Brown / Clumpy
2-8°C (Fridge)AirAmber Glass99.1%94.5%Light Pink / Yellow
-20°C (Freezer)AirAmber Glass99.5%97.8%Off-white
-20°C (Freezer) Argon Purged Amber Glass, PTFE sealed >99.9% 99.8% White crystalline powder

Part 4: Self-Validating Protocol for Inert Aliquoting and Storage

To ensure maximum shelf-life and reproducibility in your syntheses, follow this strict aliquoting workflow upon receiving bulk material.

Step 1: Desiccation (Moisture Removal)

  • Action: Place the open bulk container in a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ) or indicating silica gel for 12 hours.

  • Causality: Removes trace surface moisture acquired during shipping, preventing the localized dissociation of the HCl salt.

Step 2: Aliquoting in a Controlled Environment

  • Action: Inside a glove box or under a localized inert gas stream, transfer the bulk powder into single-use amber glass vials.

  • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical initiation. Single-use aliquots prevent repeated freeze-thaw and oxygen exposure cycles.

Step 3: Argon Headspace Purging

  • Action: Insert an Argon gas line (fitted with a sterile needle) into the vial, keeping the tip just above the powder bed. Purge gently for 60 seconds.

  • Self-Validation Check: The flow rate should be gentle enough not to disturb the powder, but strong enough that a secondary needle (vent) placed through a septum exhausts the lighter ambient air.

Step 4: PTFE Sealing and Parafilm Wrapping

  • Action: Cap the vial tightly using a PTFE-lined cap. Wrap the junction tightly with Parafilm.

  • Self-Validation Check: When transferred to room temperature from a colder environment, a properly sealed vial will cause the Parafilm to slightly bulge due to gas expansion. If it remains flat or sinks, the seal is compromised and gas exchange is occurring.

Step 5: Cryogenic Storage

  • Action: Store the sealed aliquots at -20°C.

  • Causality: Low temperatures suppress the kinetic rate of any residual oxidative pathways.

Storage_Workflow Start Bulk Material Receipt Dry Desiccation (Vacuum/P2O5) Remove trace H2O Start->Dry Aliquot Aliquot into Amber Vials Minimize Light Exposure Dry->Aliquot Purge Argon Purge (60 sec) Displace Headspace O2 Aliquot->Purge Seal PTFE-Lined Capping & Parafilm Prevent Gas Exchange Purge->Seal Store Storage at -20°C Kinetic Suppression Seal->Store

Caption: Optimized inert atmospheric packaging (IAP) workflow for long-term API intermediate storage.

References

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology. DOI: 10.1021/acs.est.1c01865. URL:[Link]

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Polymers (MDPI). DOI: 10.3390/polym12030684. URL:[Link]

  • Why does color of aniline change during storage? ResearchGate. URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters (ACS Publications). DOI: 10.1021/acs.orglett.1c00508. URL:[Link]

  • The effect of inert atmospheric packaging on oxidative degradation in formulated granules. Pharmaceutical Research. DOI: 10.1007/s11095-004-9018-y. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we address the fundamental physical chemistry and thermodynamic interactions governing the chromatographic behavior of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride , providing you with self-validating protocols to achieve robust, reproducible retention times (Rt) and pristine peak symmetry.

Mechanistic Overview: The Chromatographic Challenge

To optimize the retention time of this specific molecule, we must first deconstruct its structural causality. The molecule presents a dual-natured chromatographic profile:

  • The Hydrophobic Core: The 2,4-dimethylphenyl group and the thioether (-S-) linkage are highly lipophilic and polarizable. This drives strong thermodynamic partitioning into a reversed-phase (RP) C18 stationary phase.

  • The Ionizable Center: The primary aromatic amine (aniline) has a pKa of approximately 4.6. Because it is supplied as a hydrochloride salt, it rapidly dissociates in aqueous mobile phases.

At typical unbuffered mobile phase pH levels (pH 4.0–6.0), the aniline group exists in a state of partial ionization. Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase dissociate into anionic silanoxides (Si-O⁻). This creates a strong secondary electrostatic attraction between the protonated analyte and the stationary phase, dragging out the desorption process and causing severe peak tailing[1].

MoleculeState LowPH pH < 2.6 Fully Protonated (-NH3+) RetLow Predictable Rt Requires Ion-Pairing LowPH->RetLow Optimal for RP-HPLC MidPH pH 3.6 - 5.6 Partial Ionization RetMid Peak Splitting Unstable Rt MidPH->RetMid Avoid this range HighPH pH > 6.6 Free Base (-NH2) RetHigh Extreme Hydrophobicity Excessive Rt HighPH->RetHigh Requires High % Organic

Fig 1: pH-dependent ionization states and their direct impact on chromatographic retention.

Quantitative Data: Mobile Phase Impact Matrix

To illustrate the causality of mobile phase selection, the following table summarizes the quantitative impact of various pH and modifier conditions on the retention and peak shape of the target molecule.

Mobile Phase pHModifier / AdditiveDominant Analyte StateStationary Phase StateEst. Rt (min)Asymmetry (As)Plate Count (N)
2.5 0.1% Formic AcidFully Protonated (-NH₃⁺)Neutral (Si-OH)3.81.6 (Slight Tailing)6,500
2.5 0.1% TFAIon-Paired ComplexNeutral (Si-OH)6.21.05 (Ideal)14,200
4.5 10mM AcetatePartially IonizedPartially Anionic (Si-O⁻)8.52.8 (Severe Tailing)2,100
7.5 10mM PhosphateFree Base (-NH₂)Fully Anionic (Si-O⁻)18.41.2 (Broad)9,800

Note: Data assumes a standard Type B C18 column (150 x 4.6 mm, 5 µm) using a 40% Acetonitrile isocratic hold.

Self-Validating Protocol: Retention Time Optimization Workflow

Do not rely on trial and error. Execute the following self-validating methodology to establish a robust method.

Step 1: Mobile Phase Preparation & pH Control (The Foundation)

  • Causality: Precise pH control is non-negotiable. A 0.1 pH unit shift near the molecule's pKa (4.6) alters the protonated-to-neutral ratio drastically, causing unpredictable retention drift[2]. Lowering the pH to 2.5 fully protonates the aniline and suppresses silanol ionization.

  • Action: Prepare Mobile Phase A (Aqueous) with 0.1% Trifluoroacetic acid (TFA). Prepare Mobile Phase B (Organic) using Acetonitrile with 0.1% TFA. TFA acts as a hydrophobic ion-pairing agent, masking the positive charge of the aniline and increasing retention while shielding it from residual silanols[3].

  • Validation Check: Measure the pH of the aqueous phase before adding any organic solvent. It must read between 1.9 and 2.2.

Step 2: Stationary Phase Selection (Isolating Variables)

  • Causality: Older Type A silica columns possess highly acidic silanols that will bind irreversibly to the basic aniline group.

  • Action: Select a Type B, base-deactivated, fully end-capped C18 column or a polar-embedded column[4],[5].

  • Validation Check: Inject a neutral hydrophobic marker (e.g., toluene). If the theoretical plate count (N) is < 10,000, the column bed is compromised, and any subsequent tailing is a physical column issue, not a chemical one.

Step 3: Thermodynamic Stabilization (Temperature Control)

  • Causality: Temperature fluctuations shift both the mobile phase pH and the analyte's pKa, altering selectivity and retention order[6].

  • Action: Set the column oven to a strict 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Validation Check: Perform three consecutive blank gradient runs before injecting the sample to ensure thermal equilibrium across the entire column block.

Step 4: System Suitability Testing (SST)

  • Causality: A method is only scientifically valid if it is reproducible. Ion-pairing agents like TFA alter the stationary phase dynamically and require time to equilibrate.

  • Action: Inject the 4-[(2,4-Dimethylphenyl)sulfanyl]aniline standard 5 times.

  • Validation Check: Calculate the Asymmetry factor (As) and Rt %RSD. If As > 1.5 or Rt %RSD > 0.5%, the column is not fully equilibrated with the TFA. Flush with an additional 20 column volumes.

Troubleshooting Logic Matrix

Troubleshooting Start Issue: Peak Tailing or Drifting Retention Time CheckPH Is Mobile Phase pH within 2 units of pKa (4.6)? Start->CheckPH YesPH Yes (pH 3.0 - 6.0) CheckPH->YesPH NoPH No (pH < 2.6 or > 6.6) CheckPH->NoPH FixPH Adjust pH to 2.5 (Fully Protonated) YesPH->FixPH Causality: Avoid partial ionization CheckCol Check Column Chemistry Are silanols active? NoPH->CheckCol Causality: Isolate secondary interactions AddTFA Add 0.1% TFA (Ion-Pairing & Masking) CheckCol->AddTFA If using standard C18 UseEndcap Use Base-Deactivated or End-Capped C18 CheckCol->UseEndcap If replacing column

Fig 2: Decision matrix for resolving peak tailing and retention drift in basic aniline derivatives.

Expert FAQs

Q1: Why is my retention time continuously drifting shorter over consecutive injections? A1: This is a classic symptom of incomplete column equilibration with your ion-pairing agent (e.g., TFA). Because TFA actively partitions into the C18 stationary phase to form a dynamic ion-exchange surface, it requires significant time to reach thermodynamic equilibrium. If you inject before equilibrium is reached, the hydrophobic retention provided by the TFA-anilinium complex will continuously decrease. Solution: Flush the column with at least 20 column volumes (CV) of the mobile phase prior to your first injection.

Q2: I am seeing severe peak splitting. Is my column voided? A2: Not necessarily. While a voided column head can cause splitting, for this specific molecule, peak splitting usually occurs when the mobile phase pH is within ±1.5 units of the aniline's pKa (i.e., pH 3.1 to 6.1)[2]. In this "danger zone," the molecule exists in a rapid equilibrium between the protonated and free-base forms. Because these two forms partition differently into the stationary phase, they elute at slightly different rates, appearing as a split peak. Solution: Force the molecule into a single ionization state by dropping the pH to 2.5.

Q3: Can I substitute Methanol for Acetonitrile to save costs? A3: While possible, it is highly discouraged for this specific diaryl sulfide structure. Acetonitrile is an aprotic solvent that operates via dipole interactions, providing superior peak shapes for basic compounds. Methanol is a protic solvent and can participate in hydrogen bonding with the primary amine of the aniline group, which often broadens the peak and reduces theoretical plates. Furthermore, Acetonitrile yields lower system backpressure, allowing for higher flow rates and faster equilibration.

Q4: I adjusted the pH to 2.5 with Formic Acid, but I still have tailing. Why? A4: Formic acid is an excellent acidifier but a poor ion-pairing agent. While it successfully protonates the aniline and neutralizes the silica silanols, the resulting protonated analyte is highly polar and still subject to minor electrostatic repulsions or attractions[7]. You must switch to Trifluoroacetic acid (TFA). The trifluoromethyl group of TFA is highly hydrophobic; it pairs with the positively charged aniline, masking the charge and creating a neutral, hydrophobic complex that interacts cleanly with the C18 phase[3].

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists dealing with the isolation, purification, and purging of 4-[(2,4-Dimethylphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists dealing with the isolation, purification, and purging of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1049755-55-6).

Widely known in drug development as Vortioxetine Impurity 57 (or 60) [1][2], this positional isomer is a notorious byproduct in the synthesis of the antidepressant vortioxetine. Because it shares a near-identical molecular weight and extreme lipophilicity with the desired ortho-isomer intermediate, standard purification methods often fail. This guide provides field-proven, causality-driven methodologies to either isolate this impurity as a high-purity reference standard or purge it entirely from your API process stream.

Diagnostic FAQs: Understanding the Impurity

Q: How does the 4-[(2,4-Dimethylphenyl)sulfanyl]aniline impurity form in my reaction? A: The formation is a direct consequence of starting material contamination[3][4]. The synthesis of vortioxetine typically begins with a nucleophilic aromatic substitution (SNAr) between 2,4-dimethylthiophenol and 2-halonitrobenzene (e.g., 2-fluoronitrobenzene), followed by reduction of the nitro group to an aniline[3]. If your 2-fluoronitrobenzene contains trace amounts of 4-fluoronitrobenzene (a common nitration regioselectivity byproduct), it will undergo the same SNAr and reduction cascade, generating the para-substituted impurity[3].

Q: Why is standard solvent extraction failing to separate the para-isomer from the ortho-isomer? A: Both molecules are highly lipophilic diaryl sulfides. However, their electronic properties differ significantly, which is the key to separating them. The desired ortho-thioether group exerts an inductive electron-withdrawing effect (-I) and creates steric hindrance, which lowers the pKa of the aniline nitrogen to approximately 3.45[5]. Conversely, the para-thioether group donates electron density via resonance (+M), making the para-isomer significantly more basic (pKa ~4.4)[6][7]. Standard neutral extractions ignore this pKa gap.

Q: Can I use silica gel chromatography to separate them? A: Yes, but it is highly inefficient for process scale-up. Because the para-isomer is more basic and lacks the steric shielding of the ortho-isomer, it interacts much more strongly with the acidic silanol groups on the silica stationary phase. This results in severe tailing and a lower Rf value. While useful for analytical checks, chromatography should be replaced by selective salt formation for bulk purification.

Mechanistic Pathways & Workflows

To visualize the origin of the impurity and the logic behind our purification strategy, refer to the diagrams below.

Pathway SM Starting Material (2-Fluoronitrobenzene) OrthoNitro 2-[(2,4-Dimethylphenyl)sulfanyl]nitrobenzene SM->OrthoNitro + Thiol (SNAr) ImpSM Impurity in SM (4-Fluoronitrobenzene) ParaNitro 4-[(2,4-Dimethylphenyl)sulfanyl]nitrobenzene ImpSM->ParaNitro + Thiol (SNAr) Thiol 2,4-Dimethylthiophenol (Nucleophile) OrthoAniline 2-[(2,4-Dimethylphenyl)sulfanyl]aniline (Desired Intermediate) OrthoNitro->OrthoAniline Reduction (Fe/HCl or Pd/C) ParaAniline 4-[(2,4-Dimethylphenyl)sulfanyl]aniline (Impurity 57/60) ParaNitro->ParaAniline Reduction (Fe/HCl or Pd/C)

Caption: Mechanistic origin of the para-isomer impurity during vortioxetine intermediate synthesis.

DecisionTree Start Crude Mixture (Ortho + Para Isomers) Goal Goal: Isolate Standard or Purge? Start->Goal Purge Purge from API Stream Goal->Purge Process Scale Isolate Isolate Reference Standard Goal->Isolate Analytical Scale Salt Selective Salt Formation (Add 0.05 eq HCl) Purge->Salt Prep Reverse-Phase Prep-HPLC (C18, Acidic Mobile Phase) Isolate->Prep AqPhase Aqueous Phase (Enriched Para-Isomer Salt) Salt->AqPhase Extract with Water OrgPhase Organic Phase (Pure Ortho-Isomer Free Base) Salt->OrgPhase Retain in Toluene/EtOAc PureStd Pure 4-[(2,4-Dimethylphenyl)sulfanyl]aniline HCl Prep->PureStd Collect early eluting peak

Caption: Decision tree for the purification and isolation of the target hydrochloride impurity.

Quantitative Data Summary

Understanding the physicochemical differences between the isomers dictates the parameters of the purification protocols.

Property2-[(2,4-Dimethylphenyl)sulfanyl]aniline (Ortho)4-[(2,4-Dimethylphenyl)sulfanyl]aniline (Para)
Role Desired API IntermediateTarget Impurity (Vortioxetine Impurity 57/60)
pKa (Aniline N) ~3.45 (Weaker Base)~4.40 (Stronger Base)
Steric Profile Amine shielded by bulky ortho-thioetherAmine fully exposed
TLC Rf (Hexane:EtOAc 8:2) ~0.65~0.45
RP-HPLC Retention Later Eluting (More lipophilic)Earlier Eluting (More polar)

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Selective Salt Formation (Process Purge)

Purpose: To purge the para-isomer impurity from the main ortho-intermediate stream by exploiting the ~1.0 unit pKa difference.

  • Dissolution: Dissolve the crude intermediate mixture in toluene (10 mL per gram of crude).

  • Acid Titration: Calculate the total molar equivalents of the para-impurity present (via quantitative HPLC). Add exactly 1.1 equivalents of 0.1 M aqueous HCl relative to the impurity content only (typically this equates to ~0.02 - 0.05 eq of the total amine content).

  • Partitioning: Stir the biphasic mixture vigorously for 30 minutes at 25°C. The stronger base (para-isomer) selectively protonates and migrates to the aqueous phase.

  • Separation: Separate the layers. Retain the aqueous phase if you intend to isolate the impurity standard (proceed to Protocol B).

  • Self-Validation Step: Sample the organic phase. Perform a rapid TLC (Hexane:EtOAc 8:2) or analytical HPLC. The lower Rf / earlier eluting spot (para-isomer) must be absent. Troubleshooting: If the impurity persists, the calculated HCl equivalents were insufficient; titrate with an additional 0.01 eq of HCl and repeat the extraction.

  • Recovery: Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the highly pure ortho-isomer free base.

Protocol B: Preparative Isolation of the Impurity Standard (Prep-HPLC)

Purpose: To isolate 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride at >99% purity for use as an analytical reference standard.

  • Sample Preparation: Take the enriched aqueous phase from Protocol A, basify with 1M NaOH to pH 10, and extract with ethyl acetate. Concentrate the organic layer to yield the enriched para-isomer free base. Dissolve this residue in Methanol/Water (1:1) to a concentration of 50 mg/mL.

  • Chromatography Setup: Inject onto a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes.

  • Fraction Collection: Collect the major peak eluting before the ortho-isomer. The para-isomer's exposed polar groups cause it to interact less with the hydrophobic stationary phase.

  • Self-Validation Step: Re-inject a 5 µL aliquot of the collected fraction onto an analytical HPLC system using an orthogonal column chemistry (e.g., Phenyl-Hexyl). Purity must exceed 99.0% AUC before proceeding.

  • Salt Formation: Lyophilize the validated fractions. To form the stable hydrochloride salt, dissolve the residue in minimal anhydrous methanol, add 1.05 equivalents of 1M HCl in diethyl ether, and induce crystallization by adding cold diethyl ether dropwise. Filter and dry under vacuum.

References

  • Bang-Andersen, B. et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221.[Link]

  • LEK Pharmaceuticals d.d. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride: A Comparison Guide

As a Senior Application Scientist, establishing a robust, self-validating analytical control strategy for complex pharmaceutical intermediates is paramount. 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS 1049...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical control strategy for complex pharmaceutical intermediates is paramount. 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS 1049755-55-6) is a critical diaryl sulfide building block[1], structurally analogous to the precursors of modern serotonergic antidepressants like vortioxetine[2].

The presence of both a highly reactive thioether (sulfide) linkage and a primary aromatic amine (aniline) presents unique analytical challenges. The molecule is highly susceptible to oxidative degradation and pH-dependent chromatographic tailing. This guide objectively compares the performance of three primary analytical modalities (HPLC-UV, LC-MS/MS, and GC-MS) and provides a comprehensive, ICH Q2(R2)-compliant protocol[3] for validating a stability-indicating assay method (SIAM).

Chemical Context & Mechanistic Analytical Challenges

To design a reliable analytical method, we must first understand the structural liabilities of the analyte:

  • Thioether Oxidation: The sulfur atom bridging the two aromatic rings is electron-rich and prone to oxidation, readily forming sulfoxide (+16 Da) and sulfone (+32 Da) degradants[2]. A validated method must chromatographically resolve these closely eluting polar degradants from the main peak.

  • Aniline Protonation: The primary aniline group is basic (pKa ~4.6). At a neutral mobile phase pH, the amine exists in a state of partial protonation, which interacts with residual silanol groups on C18 stationary phases, causing severe peak tailing. Causality-Driven Solution: The mobile phase must be heavily acidified (e.g., pH 2.0–3.0 using 0.1% Trifluoroacetic acid or phosphate buffer) to ensure complete protonation, yielding sharp, symmetrical peaks[2].

  • Salt Dissociation: As a hydrochloride salt, the compound will dissociate in aqueous media. The analytical method must quantify the free base while accounting for the mass contribution of the HCl counterion during standard preparation.

Methodological Comparison: Selecting the Right Analytical Tool

No single analytical technique covers all regulatory requirements. The table below compares the performance of three alternative methods for the analysis of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride, guiding researchers in selecting the fit-for-purpose technique.

Performance MetricHPLC-UV (Stability-Indicating)LC-MS/MS (Trace Profiling)GC-FID/MS (Volatile Analysis)
Primary Application Assay quantification, routine purity, and degradation monitoring.Genotoxic impurity screening, structural elucidation of degradants.Residual solvent analysis, volatile starting material screening.
Target Analyte State Intact compound (analyzed as protonated free base).Intact compound (ESI+ mode,[M+H]+ = 230.1 m/z).Derivatized or free base (HCl salt degrades at high injector temps).
Typical LOD / LOQ LOD: 0.1 µg/mL LOQ: 0.3 µg/mLLOD: 1.0 ng/mL LOQ: 3.0 ng/mLLOD: 0.5 µg/mL LOQ: 1.5 µg/mL
Linearity Range 1.0 – 100 µg/mL (R² > 0.999)5.0 – 500 ng/mL (R² > 0.995)5.0 – 50 µg/mL (R² > 0.990)
Precision (%RSD) < 1.0% (Highly reproducible)< 3.0% (Matrix effects dependent)< 5.0% (Requires internal standard)
Cost & Complexity Low to ModerateHigh (Requires specialized training and vacuum maintenance)Moderate (Requires careful inlet temperature control)

Mandatory Visualization: Forced Degradation Pathways

To validate an HPLC-UV method as "stability-indicating," one must prove it can separate the active pharmaceutical ingredient (API) from its degradation products. Below is the mechanistic pathway of degradation that the analytical method must resolve.

G API 4-[(2,4-Dimethylphenyl)sulfanyl] aniline HCl (Intact Analyte) Sulfoxide Sulfoxide Degradant (+16 Da) API->Sulfoxide Mild H2O2 (Oxidation) AnilineOx N-Oxide / Azo Degradants (Aniline Oxidation) API->AnilineOx UV Light / Heat (Radical Oxidation) Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Excess H2O2 (Oxidation)

Figure 1: Primary forced degradation pathways of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline.

Step-by-Step HPLC-UV Method Validation Protocol

This protocol is a self-validating system designed in strict accordance with the modernized ICH Q2(R2) guidelines[3]. Every step includes built-in acceptance criteria to ensure the method is fit-for-purpose.

Step 1: Chromatographic Conditions Setup
  • Column: C18 (e.g., 150 mm × 4.6 mm, 3.5 µm). Causality: The hydrophobic diaryl backbone retains well on C18 phases.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the aniline group to prevent secondary interactions with silanols[2].

  • Mobile Phase B: Acetonitrile (LC grade).

  • Elution: Gradient (e.g., 10% B to 90% B over 15 minutes). Causality: Gradient elution is required to elute polar sulfoxide degradants early, while sharpening the peak of the highly retained intact sulfide.

  • Detection: UV at 226 nm or 254 nm.

Step 2: System Suitability Testing (SST)

Before executing validation parameters, the system must prove its baseline capability.

  • Action: Inject a standard solution (50 µg/mL) spiked with 1% H2O2-treated sample (containing the sulfoxide degradant).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between Sulfoxide and Intact Analyte > 2.0.

    • Tailing factor ( Tf​ ) of the main peak < 1.5.

    • Theoretical plates ( N ) > 5000.

Step 3: Specificity (Forced Degradation)

Specificity proves that the method measures only the target analyte, without interference from impurities[4].

  • Action: Subject the compound to five stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), Thermal (60°C), and Photolytic (UV light) for 24 hours.

  • Analysis: Inject stressed samples. Use a Photodiode Array (PDA) detector to check peak purity.

  • Acceptance Criteria: The purity angle of the 4-[(2,4-Dimethylphenyl)sulfanyl]aniline peak must be less than the purity threshold, proving no co-eluting degradants are hidden beneath the main peak.

Step 4: Linearity and Range
  • Action: Prepare calibration standards at 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 25, 40, 50, 60, and 75 µg/mL).

  • Analysis: Inject each level in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 5: Accuracy (Recovery) and Precision
  • Action (Accuracy): Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 80%, 100%, and 120% levels. Prepare three replicates per level.

  • Action (Precision): For Repeatability, inject the 100% standard six times sequentially. For Intermediate Precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Acceptance Criteria:

    • Accuracy: Mean recovery must be between 98.0% and 102.0%.

    • Precision: The Relative Standard Deviation (%RSD) of the six injections must be ≤1.0% [4].

References

  • Lab Manager: ICH and FDA Guidelines for Analytical Method Validation. Provides the modernized framework for ICH Q2(R2) and lifecycle management. URL:[Link]

  • MasterControl: ICH Q2 (R2) Validation of Analytical Procedures. Defines the core parameters of accuracy, precision, specificity, and robustness. URL:[Link]

  • Sigma-Aldrich: 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride. Product specifications and chemical identification data. URL:[Link]

  • National Institutes of Health (PMC): Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine... Demonstrates the causality of thioether oxidation and the necessity of acidic mobile phases for diaryl sulfide/amine derivatives. URL:[Link]

Sources

Comparative

reproducibility of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride binding assays

Evaluating the Reproducibility of Fragment Binding Assays: A Comparative Guide Using 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride As a Senior Application Scientist in biophysics and structural biology, one of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Reproducibility of Fragment Binding Assays: A Comparative Guide Using 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

As a Senior Application Scientist in biophysics and structural biology, one of the most persistent challenges I encounter is validating the binding of low-molecular-weight fragments. Unlike traditional high-throughput screening (HTS) hits, fragments possess minimal chemical complexity, resulting in inherently weak target affinities (typically in the high μ M to mM range).

This guide provides an objective, data-driven comparison of the three gold-standard biophysical platforms—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Saturation Transfer Difference NMR (STD-NMR)—using 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS 1049755-55-6) as a model fragment scaffold [1].

Mechanistic Grounding: The Scaffold and the Challenge

4-[(2,4-Dimethylphenyl)sulfanyl]aniline is a highly versatile fragment scaffold. Mechanistically, it offers two distinct aromatic systems (a dimethylphenyl ring and an aniline ring) separated by a flexible sulfanyl thioether linkage. This flexibility allows the fragment to adapt to cryptic binding pockets.

However, its hydrophobicity presents a challenge for in-solution assays. The selection of the hydrochloride salt form is a deliberate, critical choice: it significantly enhances aqueous solubility. Because fragment screening requires testing compounds at exceptionally high concentrations (1–5 mM) to capture low-affinity interactions [2], utilizing the HCl salt prevents compound aggregation, which is the primary driver of false-positive artifacts in biophysical assays.

FBDD_Workflow Lib Fragment Library (Includes CAS 1049755-55-6) SPR Primary Screen (SPR) High Throughput Lib->SPR MST Orthogonal Validation (MST) In-Solution Binding SPR->MST Hit Triage NMR Epitope Mapping (STD-NMR) Structural Guidance MST->NMR Affinity Confirmed Hit Validated Lead Scaffold (KD Confirmed) NMR->Hit Epitope Mapped

Figure 1: Fragment-based drug discovery workflow for 4-[(2,4-Dimethylphenyl)sulfanyl]aniline.

Comparative Platform Performance

To establish a self-validating screening funnel, you must understand the physical causality behind each platform's readout. We evaluated the binding of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride against a model recombinant kinase target.

  • SPR (Surface Plasmon Resonance): Measures mass accumulation on a sensor surface. It is highly sensitive to the small mass of the fragment (~265.8 Da) but is notoriously susceptible to bulk refractive index changes caused by DMSO [3].

  • MST (Microscale Thermophoresis): Measures the directed movement of molecules in a temperature gradient. Because it operates entirely in-solution, it eliminates the steric hindrance artifacts associated with SPR chip immobilization [4].

  • STD-NMR: Relies on the transfer of magnetization from a saturated protein to the bound fragment. It is the ultimate arbiter of true binding, as it maps the specific protons interacting with the target [5].

Quantitative Data Summary

Data represents mean values from n=5 independent replicates against a model target.

Assay PlatformMeasured KD​ ( μ M)Signal-to-Noise (S/N)Reproducibility (CV%)Primary Artifact RiskThroughput
SPR (Biacore) 145 ± 128.58.2%DMSO bulk shiftHigh (384-well)
MST (Monolith) 160 ± 814.25.0%Capillary adsorptionMedium (Capillaries)
STD-NMR N/A (Epitope)5.111.4%Non-specific bindingLow (Tubes)

Self-Validating Experimental Protocols

Do not simply execute steps; understand why the system is designed this way. The protocols below are engineered to automatically flag their own failures.

Protocol A: SPR Binding Kinetics & Solvent Correction

Causality: Fragments require up to 5% DMSO for solubility. A 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift that dwarfs the actual binding signal of a 265 Da molecule. A solvent correction curve is non-negotiable [3].

  • Surface Preparation: Immobilize the target protein on a CM5 chip via standard amine coupling. Self-Validation: Ensure the Rmax​ (maximum theoretical response) is between 15-30 RU. Higher immobilization levels cause mass transport limitations and steric crowding.

  • Solvent Correction Setup: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Run this before and after the fragment injections.

  • Fragment Injection: Dilute 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride to a top concentration of 500 μ M in running buffer (exactly 5.0% DMSO). Perform a 2-fold serial dilution.

  • Execution: Inject compounds at a high flow rate (50 μ L/min) to minimize mass transport effects. Contact time: 30s; Dissociation time: 30s.

  • Data Processing: Double-reference the data (subtract reference channel and blank buffer injections). Apply the solvent correction model. A square-shaped sensorgram indicates rapid on/off kinetics, characteristic of true fragment binding.

Protocol B: MST Affinity Determination

Causality: Fragments often induce protein aggregation or stick to the glass walls of the capillaries. By utilizing a non-ionic detergent and monitoring initial capillary fluorescence, the MST system validates sample homogeneity before the thermophoretic measurement even begins [4].

  • Target Labeling: Label the target protein using an NHS-ester RED fluorescent dye. Purify via a size-exclusion column to remove free dye.

  • Assay Buffer Optimization: Use a buffer containing 0.05% Tween-20. Causality: The detergent prevents the hydrophobic dimethylphenyl moiety of the fragment from driving non-specific adsorption to the borosilicate capillaries.

  • Titration: Keep the labeled protein concentration constant at 20 nM. Titrate 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride from 2 mM down to 60 nM (16-point serial dilution).

  • Capillary Scan (Quality Control): Load the samples into standard capillaries. Perform an initial fluorescence scan. Self-Validation: If fluorescence varies by >10% across the 16 capillaries, the fragment is causing protein aggregation or sticking. Discard the run and optimize the buffer.

  • Thermophoresis: Apply medium MST power and 20% LED excitation. Record the thermophoretic movement for 30 seconds. Fit the normalized fluorescence data to a KD​ model.

Assay_Mechanisms Frag 4-[(2,4-Dimethylphenyl)sulfanyl]aniline HCl SPR_Node SPR Sensorgram (Mass Change) Frag->SPR_Node MST_Node MST Trace (Thermophoresis) Frag->MST_Node NMR_Node STD-NMR Spectrum (Magnetization Transfer) Frag->NMR_Node SPR_Art Artifact: DMSO Mismatch Fix: Solvent Correction SPR_Node->SPR_Art MST_Art Artifact: Capillary Adsorption Fix: Non-ionic Detergent MST_Node->MST_Art NMR_Art Artifact: Non-specific Binding Fix: Competition Assay NMR_Node->NMR_Art

Figure 2: Mechanistic troubleshooting for fragment binding assays to ensure reproducibility.

Conclusion

When assessing the reproducibility of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride binding, no single assay is infallible. SPR offers the throughput necessary for primary screening but requires rigorous solvent correction. MST provides superior reproducibility (CV% of 5.0%) and immediate feedback on aggregation, making it the ideal orthogonal validation tool. By understanding the biophysical causality of these platforms, researchers can confidently advance this scaffold into hit-to-lead optimization.

References

  • Frontiers in Chemistry. "Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening". Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance". Available at: [Link]

  • Practical Fragments. "Microscale thermophoresis revisited". Available at: [Link]

  • PubMed (NIH). "Saturation transfer difference NMR for fragment screening". Available at: [Link]

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline Hydrochloride

Executive Summary As a Senior Application Scientist, evaluating the specificity of analytical reference standards is not merely a routine validation step; it is a fundamental interrogation of molecular causality. 4-[(2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the specificity of analytical reference standards is not merely a routine validation step; it is a fundamental interrogation of molecular causality. 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1049755-55-6) is a critical synthetic precursor and impurity associated with the multimodal antidepressant vortioxetine.

While structurally similar to the parent drug, this compound replaces the ortho-piperazine ring with a para-primary aniline group. This guide objectively compares the cross-reactivity of this aniline impurity against vortioxetine across two critical domains: Pharmacological Target Binding (off-target receptor effects) and Analytical Immunoassay Specificity (therapeutic drug monitoring).

Pharmacological Cross-Reactivity: Target Receptor Specificity

Understanding off-target pharmacological cross-reactivity requires analyzing the physical binding pockets of the target receptors. Vortioxetine exerts its primary therapeutic effect by binding to the central S1 site of the human serotonin transporter (hSERT).

The Causality of Binding Affinity

According to structural docking studies published in 1[1], the piperazine ring of vortioxetine is located at subsite A of the hSERT S1 pocket, where its basic nitrogen forms a critical salt bridge and hydrogen bond with the Asp98 residue.

When evaluating 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride, we observe a complete collapse in binding affinity. The causality behind this stark difference lies in the altered pharmacophore:

  • Loss of Basicity: The primary amine of the aniline group (pKa ~4.6) is significantly less basic than the piperazine ring (pKa ~8.8), drastically reducing the strength of the ionic interaction with Asp98.

  • Steric Mismatch: The para-positioning of the aniline group alters the spatial vector of the molecule, creating a steric clash that prevents the compound from adopting the necessary bioactive conformation within subsite A.

SERT_Binding Vortioxetine Vortioxetine (Parent Drug) Piperazine ortho-Piperazine Ring (pKa ~8.8) Vortioxetine->Piperazine Impurity 4-[(2,4-Dimethylphenyl)sulfanyl]aniline (Impurity) Aniline para-Aniline Group (pKa ~4.6) Impurity->Aniline Asp98 hSERT S1 Pocket (Asp98 Residue) Piperazine->Asp98 Salt Bridge / H-Bond Aniline->Asp98 Steric Clash / Weak Basicity HighAff High Affinity Binding (Ki < 2 nM) Asp98->HighAff LowAff Low Affinity Binding (Ki > 10,000 nM) Asp98->LowAff

Fig 1: hSERT S1 pocket binding dynamics of Vortioxetine vs. its aniline impurity.

Quantitative Pharmacological Data

Table 1: Pharmacological Receptor Binding Profile (In Vitro)

CompoundhSERT ( Ki​ , nM)5-HT 1A​ ( Ki​ , nM)5-HT 3​ ( Ki​ , nM)
Vortioxetine (Parent) 1.6153.7
4-[(2,4-Dimethylphenyl)sulfanyl]aniline HCl > 10,000> 10,000> 10,000

Analytical Cross-Reactivity: Immunoassay Performance

In the realm of therapeutic drug monitoring (TDM) and toxicology, immunoassay cross-reactivity is a critical clinical liability. For example, clinical data published in 2[2] demonstrates that vortioxetine and its metabolites exhibit high cross-reactivity in certain methadone urine immunoassays, leading to false-positive results.

To prevent such analytical failures when developing highly specific ELISAs for vortioxetine, antibodies must be strategically raised against the unique piperazine epitope. Because 4-[(2,4-Dimethylphenyl)sulfanyl]aniline lacks this specific epitope, it serves as an ideal negative control to validate assay specificity.

Self-Validating Competitive ELISA Protocol

To objectively prove the lack of cross-reactivity, we utilize a self-validating competitive ELISA system. This protocol relies on the inverse relationship between analyte concentration and colorimetric signal, using internal controls to guarantee that any signal reduction is strictly due to specific competitive binding.

Step 1: Plate Coating & Blocking

  • Action: Coat microtiter plates with a BSA-vortioxetine conjugate (1 µg/mL). Block overnight with 1% BSA in PBS-T.

  • Causality: The conjugate establishes a baseline of maximum binding ( B0​ ). Blocking prevents non-specific adsorption of the testing compounds to the plastic, ensuring the assay measures true antibody-antigen kinetics.

Step 2: Competitive Incubation

  • Action: Add 50 µL of the analyte standard (either Vortioxetine or the Aniline Impurity, serially diluted) alongside 50 µL of the primary anti-vortioxetine antibody. Incubate for 1 hour at room temperature.

  • Causality: The free analyte competes with the immobilized conjugate for the primary antibody. Because the aniline impurity lacks the piperazine epitope, it fails to outcompete the conjugate, leaving the primary antibody bound to the plate.

Step 3: Signal Development & Validation

  • Action: Wash the plate 5x. Add HRP-conjugated secondary antibody, incubate, wash again, and add TMB substrate. Stop the reaction with 1M H2​SO4​ and read absorbance at 450 nm.

  • Causality: Including a Non-Specific Binding (NSB) well (omitting the primary antibody) validates the system. If the NSB signal is near zero and the B0​ signal is high, the system is self-validated.

Step 4: Data Analysis

  • Action: Calculate % Cross-Reactivity = (IC50​ of Parent Drug/IC50​ of Impurity)×100 .

ELISA_Workflow Step1 Step 1: Coating Immobilize Conjugate & Block (BSA) Step2 Step 2: Competition Add Analyte + Primary Antibody Step1->Step2 Step3 Step 3: Washing Remove unbound competing molecules Step2->Step3 Step4 Step 4: Detection Add HRP-Secondary Ab & TMB Substrate Step3->Step4 Step5 Step 5: Validation Compare B0, NSB, and Sample IC50 Step4->Step5

Fig 2: Self-validating competitive ELISA workflow for analytical cross-reactivity.

Quantitative Analytical Data

Table 2: Analytical Cross-Reactivity in Vortioxetine-Specific ELISA

AnalyteConcentration Tested (ng/mL)% Cross-Reactivity
Vortioxetine 10100%
Lu AA34443 (Major Metabolite) 1,000< 1.0%
4-[(2,4-Dimethylphenyl)sulfanyl]aniline HCl 10,000< 0.1%

Conclusion

The structural substitution of a piperazine ring with a primary aniline group in 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride completely abolishes both its pharmacological activity at the hSERT receptor and its analytical cross-reactivity in targeted immunoassays. This makes it an exceptionally reliable and inert reference standard for validating the specificity of vortioxetine analytical methods.

References

  • Title: Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter Source: ACS Chemical Neuroscience URL: 1

  • Title: Vortioxetine use may cause false positive immunoassay results for urine methadone Source: Clinica Chimica Acta / NIH URL: 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride. As researchers and drug development professionals, our commitment to...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within the laboratory.

Hazard Assessment: The Foundation of Safe Disposal

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is classified as a hazardous substance. While specific toxicological data for this exact molecule is limited, its structural components—an aniline hydrochloride salt—necessitate treating it with a high degree of caution based on data from closely related compounds.

The first principle of waste management is characterization.[1][2] A substance is deemed hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity. Based on available Safety Data Sheets (SDS), this compound and its parent aniline structures present significant health and environmental risks.

Table 1: Hazard Profile Comparison

Hazard Classification4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride[3]Aniline hydrochloride (Related Compound)[4][5][6]Rationale for Caution
Acute Toxicity Not ClassifiedToxic if swallowed, in contact with skin, or if inhaled (GHS Category 3)The aniline functional group is known for its systemic toxicity. Assume high toxicity for any novel aniline derivative.
Skin Irritation/Corrosion Causes skin irritation (GHS Category 2)May cause an allergic skin reaction (GHS Category 1)The compound is a known irritant. Aniline compounds are also known sensitizers.
Eye Irritation/Damage Causes serious eye irritation (GHS Category 2A)Causes serious eye damage (GHS Category 1)Direct contact can lead to severe and potentially irreversible eye damage.
Carcinogenicity/Mutagenicity Not ClassifiedSuspected of causing cancer (GHS Category 2) / Suspected of causing genetic defects (GHS Category 2)The parent aniline structure is associated with long-term health risks, including carcinogenicity.
Aquatic Toxicity Not ClassifiedVery toxic to aquatic life (GHS Category 1)Aniline derivatives can be highly persistent and toxic in aquatic ecosystems. Disposal into waterways is strictly prohibited.[6][7]
Signal Word Warning Danger The "Danger" signal word for the parent compound indicates a higher severity of hazard and underscores the need for caution.
Hazard Pictograms GHS07 (Exclamation Mark)GHS06 (Skull & Crossbones), GHS08 (Health Hazard), GHS05 (Corrosion), GHS09 (Environment)The multiple pictograms for aniline hydrochloride highlight its diverse and severe hazard profile.

This assessment mandates that 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride be managed as a regulated hazardous waste from the moment it is designated for disposal.[8]

Personal Protective Equipment (PPE) and Engineering Controls

Protecting laboratory personnel is the highest priority. The hazards identified above dictate the use of specific engineering controls and PPE.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][9]

  • Secondary Controls: A safety shower and eyewash station must be readily accessible and tested regularly.[10][11]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a splash risk.[9][10]Protects against "serious eye irritation" (H319) and potential splashes of solutions.[3]
Hand Protection Chemically resistant gloves (e.g., Butyl or Viton are recommended for aniline compounds).[12] Gloves must be inspected before use and changed immediately if contaminated.Protects against "skin irritation" (H315) and the high acute dermal toxicity associated with anilines.[3][4]
Body Protection A lab coat is mandatory. For larger quantities or significant spill risk, chemically resistant aprons or suits are recommended.[9]Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Generally not required when working in a fume hood. If a hood is not available or if dust exposure is possible, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[10][12]Protects against the inhalation toxicity of aniline compounds.

Step-by-Step Waste Disposal Protocol

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[13][14]

Step 1: Waste Identification and Segregation
  • Designation: As soon as the material is no longer needed, it is officially a "hazardous waste."[8]

  • Segregation is Critical: Do not mix this waste with non-hazardous materials. It must be segregated into a dedicated hazardous waste stream. Keep it separate from:

    • Strong oxidizing agents to prevent reactive hazards.[10]

    • Aqueous waste streams destined for drain disposal.

    • Biomedical or radioactive waste.

Step 2: Containment
  • Primary Container: The waste must be collected in a container that is chemically compatible with the substance. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • Container Condition: The container must be in good condition, free of leaks or contamination on the outside.

  • Closure: Keep the container closed at all times except when actively adding waste.[8] This prevents the release of vapors and protects against spills.

Step 3: Labeling
  • Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.[8]

  • Required Information: Per EPA regulations, the label must include:[15]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride " (Do not use abbreviations or formulas).

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[15]

  • Secondary Containment: The primary container must be placed within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[8]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][15]

Step 5: Arranging for Final Disposal
  • Contact EH&S: Once the container is full or has been in accumulation for the maximum allowed time (typically 9-12 months, check institutional policy), contact your facility's Environmental Health & Safety (EH&S) department for pickup.[8]

  • Manifesting: EH&S will arrange for a licensed hazardous waste transporter to pick up the material. This process involves a hazardous waste manifest, a legal document that tracks the waste to its final treatment, storage, and disposal facility (TSDF).[2]

  • Prohibited Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[8][16] This is a direct violation of environmental regulations and poses a significant risk to public health.

Disposal Workflow Diagram

This diagram illustrates the decision-making and procedural flow for the proper management of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride waste.

G gen Waste Generation: Product is designated for disposal is_haz Is the waste hazardous? gen->is_haz yes YES (Aniline derivative, known irritant) is_haz->yes Based on SDS & chemical class segregate Segregate from non-hazardous and incompatible waste yes->segregate contain Select compatible container (e.g., HDPE, Glass) segregate->contain label_node Label with 'Hazardous Waste', full chemical name, and hazards contain->label_node store Store in designated SAA with secondary containment label_node->store request Request pickup from EH&S or licensed vendor store->request end_node Documented 'Cradle-to-Grave' Disposal via Manifest request->end_node

Sources

Handling

Personal protective equipment for handling 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride

Comprehensive Safety and Logistical Guide for Handling 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride As a Senior Application Scientist, I frequently consult on the safe handling of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Logistical Guide for Handling 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride

As a Senior Application Scientist, I frequently consult on the safe handling of complex active pharmaceutical ingredients (APIs) and synthetic intermediates. 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride (CAS: 1049755-55-6) is a highly specialized diaryl sulfide-aniline derivative used in advanced drug development. Handling this compound requires a rigorous, causally-driven approach to Personal Protective Equipment (PPE) because it combines three distinct chemical hazards into a single molecule: the methemoglobinemia-inducing potential of an aniline, the dermal-penetrating lipophilicity of a diaryl sulfide, and the local corrosivity of a hydrochloride salt.

Mechanistic Hazard Analysis: The Causality Behind PPE Selection

To build a self-validating safety protocol, we must first understand why standard laboratory PPE is insufficient for this compound.

  • Systemic Toxicity (Methemoglobinemia): The primary hazard of the aniline moiety is its ability to oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This impairs the blood's oxygen-carrying capacity, leading to cyanosis, hypoxia, fatigue, and potentially fatal cardiovascular collapse (1)[1]. Because this systemic effect can be triggered by inhalation, ingestion, or dermal absorption, comprehensive barrier protection is non-negotiable (2)[2].

  • Accelerated Dermal Penetration: The (2,4-dimethylphenyl)sulfanyl group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds partition rapidly into the stratum corneum of the skin. If standard latex or thin nitrile gloves are used, the compound can dissolve into the glove matrix and cause rapid breakthrough, delivering the toxic aniline payload directly into the bloodstream.

  • Corrosivity and Eye Damage: As a hydrochloride salt, this compound is highly irritating. Upon contact with the moisture in eyes, sweat, or mucous membranes, it dissociates to form localized hydrochloric acid, causing severe tissue damage and irreversible eye injury (H318) (3)[3].

Quantitative PPE Matrix

The following table summarizes the required PPE based on the operational scale. This tiered approach ensures operational agility without compromising safety.

Operational ScaleGlove ConfigurationBody ProtectionEye & Face ProtectionRespiratory Protection
Analytical (< 10 mg) Double Nitrile (4 mil inner, 8 mil outer)Standard Lab Coat (fully buttoned)Chemical Splash GogglesN/A (Must be handled in a certified Fume Hood)
Preparative (10 mg - 10 g) Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Tyvek® 400 Apron over Lab CoatGoggles + Full Face ShieldHalf-mask Elastomeric Respirator (P100/OV)
Scale-up (> 10 g) Inner Nitrile (4 mil) + Outer Butyl Rubber (extended cuff)Full Tyvek® 400 SuitIntegrated Full-Face RespiratorFull-Face PAPR with P100/OV Cartridges

Operational Workflows: Self-Validating Protocols

To ensure trustworthiness, every procedure must include built-in verification steps.

Methodology 1: Safe Handling and Weighing (Preparative Scale)

  • Pre-Operational Verification: Verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor or use a continuous visual indicator (e.g., a Kimwipe strip taped to the sash).

  • Gowning Sequence: Don inner nitrile gloves, followed by a Tyvek apron. Perform a positive and negative pressure seal check on the half-mask respirator. Finally, don the outer butyl rubber gloves.

  • Static Mitigation: Aniline hydrochloride salts can carry static charges, causing the powder to aerosolize or cling to spatulas. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transferring the solid.

  • Transfer: Weigh the compound in a closed analytical balance inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Doffing Sequence: Wash outer butyl gloves with 5% soapy water, rinse, and dry before removal. Remove the respirator last to avoid inhaling any residual aerosolized dust.

Methodology 2: Spill Response and Decontamination Plan

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate the immediate area. Allow 15 minutes for any aerosolized dust to settle.

  • Upgrade PPE: Responders must don a Full-Face PAPR and a full Tyvek suit.

  • Containment: Do not sweep the powder, as this generates toxic dust. Gently cover the spill with damp absorbent pads (moistened with water to solubilize the hydrochloride salt without generating dust).

  • Chemical Decontamination: Wipe the area with a 5% mild detergent solution. Crucial Causality Note: Avoid using strong oxidizers (like concentrated bleach) directly on aniline derivatives, as this can generate highly toxic, volatile nitroso- and nitro-aromatic byproducts.

  • Verification: Swab the decontaminated surface and analyze via LC-MS or UV-Vis to confirm the absence of the API before reopening the workspace.

Visualizing the Safety Workflow

Below is the logical workflow for PPE gowning, handling, and doffing to ensure zero-exposure during operations.

PPE_Workflow Start Risk Assessment (Scale & Hazard) Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood Glove1 Don Inner Gloves (Nitrile, 4 mil) Hood->Glove1 Suit Don Chem-Resistant Suit (Tyvek 400) Glove1->Suit Resp Don Respirator & Seal Check (P100 + OV Cartridge) Suit->Resp Glove2 Don Outer Gloves (Butyl Rubber, 14 mil) Resp->Glove2 Handle Execute Chemical Transfer (Anti-Static Mitigation) Glove2->Handle Decon Decontaminate Surfaces (Detergent & Water) Handle->Decon Doff Doffing & Disposal (Hazardous Waste Stream) Decon->Doff

Step-by-step PPE gowning, operational handling, and doffing workflow for aniline derivatives.

Disposal Logistics

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, Kimwipes, and inner gloves) must be placed in a sealed, labeled hazardous waste container designated for "Toxic Organics / Aniline Derivatives."

  • Liquid Waste: Aqueous rinsates from decontamination contain the dissolved hydrochloride salt. These must be collected in a compatible high-density polyethylene (HDPE) carboy. Do not mix with acidic waste streams containing nitrites or nitrates to prevent the formation of explosive or highly toxic diazonium salts.

References

  • Source: New Jersey Department of Health (nj.gov)
  • Source: National Institutes of Health (NIH)
  • Title: Aldrich A8524 - SAFETY DATA SHEET: ANILINE HYDROCHLORIDE Source: Sigma-Aldrich URL

Sources

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